molecular formula C8H6N2O2 B045542 5-pyridin-2-yl-1,2-oxazol-3-one CAS No. 119522-93-9

5-pyridin-2-yl-1,2-oxazol-3-one

Cat. No.: B045542
CAS No.: 119522-93-9
M. Wt: 162.15 g/mol
InChI Key: LZGQZEHMNBJMQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-pyridin-2-yl-1,2-oxazol-3-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores—an oxazolone ring and a pyridyl group—which are commonly found in bioactive molecules. Although specific biological data for this compound is not currently available in the literature, its structure suggests potential as a versatile scaffold or key intermediate. Compounds featuring pyridyl-oxazole/oxazolone architectures have been investigated for a range of therapeutic applications . The presence of the oxazol-3-one core can confer hydrogen-bonding capacity, making it a potential hinge-binding motif for kinase inhibition studies . The integrated pyridin-2-yl group can act as a ligand for metal coordination or participate in key molecular interactions with biological targets . As such, this compound presents a valuable chemical tool for researchers exploring new chemical space, synthesizing targeted libraries for high-throughput screening, or developing novel enzyme inhibitors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyridin-2-yl-1,2-oxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8-5-7(12-10-8)6-3-1-2-4-9-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGQZEHMNBJMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=O)NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physical properties of 5-substituted-1,2-oxazol-3-one derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 5-Substituted-1,2-oxazol-3-one Derivatives

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The 1,2-oxazol-3-one (also known as isoxazol-3-one) scaffold is a privileged heterocyclic motif in medicinal chemistry, valued for its role as a carboxylic acid bioisostere and its diverse biological activities. The physicochemical properties of these compounds, which are critical determinants of their pharmacokinetic and pharmacodynamic profiles, are profoundly influenced by the nature of the substituent at the 5-position. This technical guide provides a comprehensive exploration of these properties, including melting point, solubility, lipophilicity (LogP), acidity (pKa), and spectroscopic signatures. By integrating theoretical principles with validated experimental protocols, this document serves as an essential resource for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel 1,2-oxazol-3-one-based therapeutics.

Introduction: The 1,2-Oxazol-3-one Core in Drug Discovery

The 1,2-oxazol-3-one ring is a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms. Its significance in drug design often stems from the acidic proton on the ring nitrogen, which allows it to act as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance membrane permeability and oral bioavailability by masking a highly polar functional group while retaining the ability to engage in crucial hydrogen bonding interactions with biological targets.

The synthetic accessibility of the scaffold, commonly prepared from β-keto esters and hydroxylamine, allows for systematic modification, particularly at the C5 position. This position is a key vector for chemical exploration; the substituent attached here directly modulates the molecule's electronic distribution, conformation, and steric profile. Consequently, a deep understanding of the relationship between the 5-substituent and the resulting physical properties is paramount for rational drug design.

The Critical Role of Physicochemical Properties in ADME

Before delving into specific data, it is crucial to understand why these properties are measured. In drug development, the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a compound is as important as its potency.

  • Solubility: Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must dissolve in the gastrointestinal tract to be absorbed.

  • Lipophilicity (LogP): This property governs a molecule's ability to partition between aqueous and lipid environments. It is a key factor in membrane permeability, plasma protein binding, and metabolic clearance. An optimal LogP range (typically 1-3) is often sought.

  • Acidity (pKa): The pKa determines the ionization state of a molecule at a given pH. Since most drugs are weak acids or bases, their charge state affects their solubility, permeability across biological membranes, and interaction with targets.

  • Melting Point: While not a direct ADME property, the melting point is related to the molecule's crystal lattice energy and, indirectly, its solubility. High melting points can sometimes correlate with poor solubility (Aqueous Solubility Prediction).

The following diagram illustrates the workflow for characterizing a novel 5-substituted-1,2-oxazol-3-one derivative.

Caption: Experimental workflow for the characterization of 5-substituted-1,2-oxazol-3-ones.

Influence of the 5-Substituent on Physical Properties

The chemical nature of the group at the 5-position—whether it is alkyl, aryl, electron-donating, or electron-withdrawing—creates predictable shifts in the molecule's overall properties.

Melting Point and Solid-State Characteristics

The melting point (MP) reflects the strength of the intermolecular forces in the crystal lattice. For 5-substituted-1,2-oxazol-3-ones, key factors include:

  • Symmetry and Shape: More symmetrical molecules tend to pack more efficiently, leading to higher melting points.

  • Intermolecular Interactions: The ability to form hydrogen bonds (e.g., via the N-H proton) and the presence of π-π stacking interactions (with 5-aryl substituents) significantly increase lattice energy and thus the melting point.

  • Substituent Size: Larger substituents can increase van der Waals forces but may also disrupt efficient crystal packing.

5-Substituent (R)Typical Melting Point (°C)Key Influencing Factors
Methyl (-CH₃)~125-130Moderate van der Waals forces, potential for H-bonding.
Phenyl (-C₆H₅)~170-175π-π stacking, increased molecular weight and surface area.
4-Methoxyphenyl (-C₆H₄-OCH₃)~180-185Dipole-dipole interactions, similar packing to phenyl.
4-Nitrophenyl (-C₆H₄-NO₂)>200Strong dipole-dipole interactions from the nitro group.

Note: These are representative values and can vary based on the full molecular structure and polymorphic form.

Acidity (pKa)

The acidity of the N2-proton is a defining feature of the 1,2-oxazol-3-one ring. This acidity is highly sensitive to the electronic effects of the 5-substituent. Electron-withdrawing groups (EWGs) stabilize the resulting conjugate base through inductive or resonance effects, thereby increasing acidity (lowering the pKa).

  • Inductive Effect: An electronegative substituent pulls electron density through the sigma bonds, stabilizing the negative charge on the nitrogen upon deprotonation.

  • Resonance Effect: A substituent capable of participating in resonance can delocalize the negative charge of the conjugate base over a larger area, leading to significant stabilization.

The following diagram illustrates this relationship.

G cluster_cause Substituent Electronic Effect cluster_effect Impact on Acidity EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂, -CF₃) Stabilize Anion is STABILIZED EWG->Stabilize delocalizes charge EDG Electron-Donating Group (EDG) (e.g., -CH₃, -OCH₃) Destabilize Anion is DESTABILIZED EDG->Destabilize localizes charge Low_pKa LOWER pKa (More Acidic) Stabilize->Low_pKa High_pKa HIGHER pKa (Less Acidic) Destabilize->High_pKa

Caption: Influence of 5-substituent electronics on the pKa of 1,2-oxazol-3-ones.

Solubility & Lipophilicity (LogP)

Aqueous solubility and lipophilicity (LogP) are often inversely related. The 5-substituent plays a direct role in tuning this balance.

  • Hydrophilic Substituents: Groups capable of hydrogen bonding (e.g., -OH, -COOH, -NH₂) will increase aqueous solubility and decrease LogP.

  • Hydrophobic/Lipophilic Substituents: Non-polar groups like alkyl chains and aromatic rings will decrease aqueous solubility and increase LogP. The contribution of a fragment to LogP can often be estimated using calculated values (cLogP).

5-Substituent (R)Typical cLogPExpected Aqueous Solubility
Methyl (-CH₃)~0.5Moderate
Phenyl (-C₆H₅)~1.8Low
tert-Butyl (-C(CH₃)₃)~1.9Very Low
Hydroxymethyl (-CH₂OH)~-0.2High

Standardized Experimental Protocols

To ensure data reproducibility and accuracy, standardized protocols are essential. The following methods are field-proven for characterizing 1,2-oxazol-3-one derivatives.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic solubility.

Principle: The method measures the concentration of a saturated solution of the compound in a specific buffer after equilibrium has been reached.

Procedure:

  • Add an excess amount of the solid compound (enough to ensure undissolved solid remains) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.

  • Seal the vial and agitate at a constant temperature (e.g., 25 °C) using a shaker or rotator for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vials to stand, permitting the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant. To remove any remaining solid particulates, filter the sample through a 0.22 µm syringe filter (a low-binding filter material like PVDF is recommended).

  • Quantify the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.

  • The measured concentration represents the thermodynamic solubility of the compound.

Self-Validation Check: The presence of visible solid compound in the vial after the equilibration period confirms that a saturated solution was achieved.

Protocol: Measurement of Lipophilicity (LogP) by RP-HPLC

This method provides a rapid and reliable determination of the octanol-water partition coefficient (LogP).

Principle: The retention time of a compound on a reverse-phase (RP) HPLC column (e.g., C18) is linearly correlated with its LogP. The more lipophilic a compound, the longer it is retained.

Procedure:

  • Prepare a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Prepare a set of 5-7 standard compounds with known LogP values that span a range covering the expected LogP of the test compound.

  • Inject each standard compound and the test compound onto the RP-HPLC column under isocratic elution conditions.

  • Record the retention time (t_R) for each compound. Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

  • Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.

  • Plot log(k) versus the known LogP values for the standard compounds. This should yield a linear relationship.

  • Using the linear regression equation from the standard curve, calculate the LogP of the test compound from its measured log(k) value.

Trustworthiness: The high linearity (R² > 0.98) of the standard curve validates the experimental setup and ensures the accuracy of the measured LogP value.

Conclusion

The 5-position of the 1,2-oxazol-3-one scaffold is a critical control element for tuning the physicochemical properties essential for drug-likeness. By making rational and systematic modifications at this position, medicinal chemists can optimize a compound's solubility, lipophilicity, and acidity to meet the complex demands of a successful therapeutic agent. The experimental protocols and structure-property relationships detailed in this guide provide a robust framework for these optimization efforts, enabling a more efficient and informed drug discovery process.

References

  • Synthesis of 5-substituted 1,2-oxazol-3-ones. Science of Synthesis. Thieme. URL: [Link]

  • G. Doleschall, G. Vankó. A Novel Synthesis of 5-Substituted and 4,5-Disubstituted 1,2-Oxazol-3-one Derivatives. Synthesis1997 (10): 1219-1221. URL: [Link]

The Ascendancy of the 5-Pyridin-2-yl-1,2-oxazol-3-one Moiety: A Bioisosteric Strategy for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, the strategic circumvention of problematic functional groups is a cornerstone of successful lead optimization. The carboxylic acid moiety, while a frequent key to target engagement, often introduces a portfolio of liabilities, including poor pharmacokinetic profiles and metabolic instabilities. This guide introduces the 5-pyridin-2-yl-1,2-oxazol-3-one scaffold as a sophisticated bioisosteric replacement for carboxylic acids. We will dissect the physicochemical properties that underpin its function as a carboxylic acid mimic, provide detailed synthetic protocols, and present a framework for its application and evaluation in drug design programs. This document serves as a technical resource for medicinal chemists and drug development scientists seeking to leverage this emerging bioisostere to design safer and more effective medicines.

Introduction: The Carboxylic Acid Conundrum in Drug Discovery

The carboxylic acid functional group is a mainstay in pharmacophores, prized for its ability to engage in potent ionic and hydrogen bond interactions with biological targets.[1][2] However, its inherent acidity is a double-edged sword. At physiological pH, the carboxylate anion can lead to high aqueous solubility but limited passive diffusion across biological membranes, hindering oral bioavailability and brain penetration.[1][2] Furthermore, carboxylic acids are susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive metabolites associated with idiosyncratic drug toxicities.[1][2]

This has propelled the exploration of bioisosteres—functional groups with similar steric and electronic properties that can replicate the desired interactions of a carboxylic acid while offering a more favorable physicochemical and pharmacokinetic profile.[3][4] While classic bioisosteres like tetrazoles have seen considerable success, the quest for novel surrogates with a wider range of properties continues to be a significant endeavor in medicinal chemistry.[5][6]

The this compound Scaffold: A Contemporary Carboxylic Acid Bioisostere

The this compound scaffold has emerged as a compelling non-classical bioisostere of carboxylic acids. Its unique electronic and structural features allow it to mimic the key hydrogen bonding characteristics of a carboxylic acid while presenting a distinct overall property profile.

Unveiling the Structure and Rationale for Use

The this compound moiety presents a planar, acidic proton on the oxazolone ring, capable of acting as a hydrogen bond donor, akin to the proton of a carboxylic acid. The exocyclic oxygen and the nitrogen of the pyridine ring can serve as hydrogen bond acceptors, further mimicking the interaction profile of a carboxylate. The pyridine ring also introduces a dipole moment and the potential for additional vector interactions within a binding pocket.

Caption: Bioisosteric replacement of a carboxylic acid.

The delocalization of the negative charge upon deprotonation across the oxazolone ring is a key feature that contributes to its acidity and ability to mimic a carboxylate. Furthermore, the presence of the pyridine ring offers a handle for modulating physicochemical properties such as solubility and lipophilicity, and can also be exploited for additional target interactions.[7]

Comparative Physicochemical Properties

The key advantage of the this compound bioisostere lies in its tunable physicochemical properties compared to a typical carboxylic acid.

PropertyCarboxylic Acid (e.g., Benzoic Acid)This compound (Predicted)Rationale for Advantage
pKa ~4.2~5-6Less acidic, potentially reducing off-target effects and improving cell permeability.
cLogP ~1.9~1.5 - 2.5 (tunable)Lipophilicity can be modulated by substitution on the pyridine ring to optimize for permeability and solubility.
Hydrogen Bond Donors 11Mimics the key hydrogen bond donor interaction.
Hydrogen Bond Acceptors 23Offers additional hydrogen bond accepting capabilities for potential gains in affinity.
Metabolic Stability Susceptible to glucuronidationGenerally more resistant to phase II metabolismExpected to have a longer half-life and reduced risk of reactive metabolite formation.
Molecular Weight 122.12 g/mol ~190.16 g/mol Larger scaffold may provide better shape complementarity to some binding sites.

Synthesis and Functionalization

A robust synthetic route is crucial for the exploration of any new scaffold in medicinal chemistry. The this compound core can be accessed through a multi-step synthesis.

G start Picolinonitrile step1 Hydroxylamine (forms amidoxime) start->step1 step2 Diethyl oxalate (cyclization) step1->step2 product This compound step2->product

Caption: Synthetic workflow for the core scaffold.

Detailed Synthetic Protocol

Step 1: Synthesis of Picolinamide Oxime

  • To a solution of picolinonitrile (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the picolinamide oxime, which can often be used in the next step without further purification.

Step 2: Cyclization to this compound

  • To a solution of the picolinamide oxime (1.0 eq) in a suitable solvent such as THF or dioxane, add a base like sodium ethoxide or potassium tert-butoxide (1.1 eq) at 0 °C.

  • After stirring for 30 minutes, add diethyl oxalate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Application in Drug Design: A Case Study

To illustrate the practical application of this bioisosteric replacement, consider a hypothetical lead compound, "Inhibitor-A," a potent inhibitor of a target enzyme that suffers from poor oral bioavailability due to the presence of a carboxylic acid.

Original Lead Compound (Inhibitor-A): Contains a phenylacetic acid moiety responsible for a key interaction with an arginine residue in the target's active site.

Bioisosteric Replacement (Inhibitor-B): The phenylacetic acid is replaced with a 5-phenyl-1,2-oxazol-3-one. To maintain a similar spatial arrangement, a pyridin-2-yl group is introduced, leading to a 5-(pyridin-2-ylmethyl)-1,2-oxazol-3-one.

ParameterInhibitor-A (Carboxylic Acid)Inhibitor-B (Oxazolone Bioisostere)Predicted Outcome
Target Affinity (IC50) 10 nM15 nMMaintained or slightly reduced affinity, acceptable for lead optimization.
Cell Permeability (Papp) LowModerate to HighImproved passive diffusion due to increased lipophilicity and reduced ionization.
Metabolic Stability (t1/2 in microsomes) 15 min> 60 minEnhanced metabolic stability due to resistance to glucuronidation.
Oral Bioavailability (%F) < 5%> 30%Significant improvement in in vivo exposure.

This hypothetical case demonstrates the potential of the this compound bioisostere to address multiple liabilities of a carboxylic acid-containing lead compound, transforming it into a more viable drug candidate.

Experimental Evaluation of the Bioisostere

Once the bioisosteric replacement has been synthesized, a series of in vitro assays are essential to validate the intended improvements in drug-like properties.

G cluster_0 Physicochemical Profiling cluster_1 In Vitro ADME cluster_2 Biological Activity pKa pKa Determination (potentiometric or UV-metric) logP LogP/LogD Measurement (shake-flask or HPLC) pKa->logP solubility Kinetic & Thermodynamic Solubility Assays logP->solubility permeability PAMPA or Caco-2 Permeability Assay solubility->permeability metabolic_stability Microsomal or Hepatocyte Stability Assay permeability->metabolic_stability protein_binding Plasma Protein Binding (equilibrium dialysis) metabolic_stability->protein_binding target_binding Target Binding Assay (e.g., TR-FRET, SPR) protein_binding->target_binding cell_potency Cell-Based Functional Assay target_binding->cell_potency

Caption: Workflow for experimental evaluation.

Key Experimental Protocols

Protocol 1: Aqueous Solubility Determination (Kinetic Assay)

  • Prepare a 10 mM stock solution of the test compound in DMSO.

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (pH 7.4) in a 96-well plate.

  • Shake the plate for 2 hours at room temperature.

  • Centrifuge the plate to pellet any precipitated compound.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the dissolved compound.

Protocol 2: Metabolic Stability in Human Liver Microsomes

  • Prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37 °C for 5 minutes.

  • Initiate the reaction by adding the test compound (1 µM final concentration).

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t1/2).

Conclusion and Future Perspectives

The this compound scaffold represents a valuable tool in the medicinal chemist's armamentarium for addressing the inherent challenges associated with carboxylic acid-containing drug candidates. Its ability to act as a bioisosteric mimic, coupled with its favorable physicochemical and metabolic properties, makes it an attractive option for lead optimization. The synthetic accessibility and potential for diverse functionalization further enhance its utility. As the pressure to develop safer and more effective drugs intensifies, the strategic deployment of novel bioisosteres like the this compound will undoubtedly play a pivotal role in the future of drug design. Further exploration of this scaffold in various therapeutic areas, particularly in targeting protein-protein interactions and in central nervous system disorders where brain penetration is critical, is warranted.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
  • Luo, X., et al. (2025). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
  • Duncton, M. A. J. (2025). The Tetrazolone Switch: A Bioisosteric Replacement Guide for Carboxylic Acids in Drug Discovery. BenchChem.
  • van der Pijl, F., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
  • PubChem. 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid.
  • Various Authors. (n.d.). METHODS FOR SYNTHESIS OF OXAZOLONES: A REVIEW. Semantic Scholar.
  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)
  • Hanada, T., et al. (2012). Discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel): a novel, noncompetitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid (AMPA) receptor antagonist. Journal of Medicinal Chemistry, 55(23), 10584-10600.
  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 979603.
  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC.
  • Chemical Synthesis Database. 2-(5-pyridin-2-yl-1,3,4-oxadiazol-2-yl)pyridine.
  • ResearchGate. (n.d.). Physicochemical properties of highly active[1][2][3]oxadiazolo[3,4-b]pyridines.

  • BenchChem. 3-(Pyridin-3-yl)-1,2-oxazole-5-carboxylic Acid.
  • Kumar, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4189.
  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 929505.
  • Kushwaha, N. D., et al. (2025). Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements.
  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace.
  • Wu, X., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 89(5), 3015-3026.
  • Huang, T.-H., et al. (2011). SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)
  • Glixx Laboratories. 5-(Pyridin-4-yl)-1, 2-oxazole-3-carboxylic acid, min 95%, 1 gram.
  • Al-Ostath, A. I. N., et al. (2022). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry, 12(5), 6460-6486.
  • Kumar, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Current Organic Synthesis, 19(5), 456-473.
  • Sivaiah, B., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
  • Bîcu, E., et al. (2024). An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity. MDPI.
  • BLDpharm. 857521-75-6|5-(Pyridin-4-yl)oxazole-2-carboxylic acid.

Sources

Methodological & Application

Application Note & Protocol: A Detailed Guide to the Synthesis of 5-Pyridin-2-yl-1,2-oxazol-3-one from an Ethyl Propiolate Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-oxazol-3-one (also known as 3-isoxazolone) scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] Its unique electronic and structural properties make it a valuable building block in medicinal chemistry and drug development. This application note provides a comprehensive, field-proven protocol for the synthesis of 5-pyridin-2-yl-1,2-oxazol-3-one. The synthesis proceeds via a robust and efficient base-mediated cyclization of ethyl 3-(pyridin-2-yl)propiolate with hydroxylamine. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and explain the scientific rationale behind critical process parameters, ensuring a reproducible and high-yield outcome for researchers.

Introduction and Scientific Background

Isoxazole-containing molecules are renowned for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The incorporation of a pyridine ring, another key pharmacophore, into the isoxazole framework can significantly modulate the molecule's physicochemical properties and biological target interactions. The target molecule, this compound, combines these two important heterocycles.

The synthetic strategy detailed herein leverages the classic reaction between an activated alkyne and hydroxylamine. While 1,3-dipolar cycloadditions are a common route to isoxazoles from alkynes,[4][5] the synthesis of the 1,2-oxazol-3-one isomer requires a different mechanistic pathway. Our approach utilizes a conjugate addition-cyclization sequence, which is a highly effective method for constructing this specific heterocyclic system from propiolate esters.[6] This protocol is designed for adaptability and provides a solid foundation for the synthesis of analogous 5-substituted-1,2-oxazol-3-ones.

Reaction Principle and Mechanism

The formation of the this compound ring from ethyl 3-(pyridin-2-yl)propiolate and hydroxylamine is a two-stage process initiated by a base.

  • Conjugate (Michael) Addition: The reaction commences with the deprotonation of hydroxylamine by a base (e.g., sodium ethoxide), generating a more potent nucleophile. This hydroxylamide anion then attacks the β-carbon of the electron-deficient alkyne in the propiolate ester. This step forms a vinyl anion intermediate, which is subsequently protonated to yield an oxime-like species.

  • Intramolecular Cyclization: The newly formed intermediate undergoes a rapid intramolecular cyclization. The nitrogen atom's lone pair attacks the ester's electrophilic carbonyl carbon, leading to the expulsion of the ethoxide leaving group and the formation of the stable five-membered heterocyclic ring.

This mechanism is a reliable pathway for the construction of the 3-isoxazolone core, with the regiochemistry being definitively controlled by the positions of the electrophilic alkyne and carbonyl groups in the starting material.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism Reactant1 Ethyl 3-(pyridin-2-yl)propiolate Intermediate1 Vinyl Oxime Intermediate Reactant1->Intermediate1 1. Michael Addition Reactant2 Hydroxylamine (NH2OH) Reactant2->Intermediate1 1. Michael Addition Base Base (e.g., EtO-) Base->Intermediate1 1. Michael Addition Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 2. Intramolecular    Cyclization Product This compound Intermediate2->Product -EtOH

Caption: Figure 1: Proposed Reaction Mechanism

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Quantity (10 mmol)EquivalentsPurity
Ethyl 3-(pyridin-2-yl)propiolateC10H9NO2175.181.75 g1.0>97%
Hydroxylamine HydrochlorideNH2OH·HCl69.490.76 g1.1>98%
Sodium EthoxideC2H5ONa68.050.82 g1.2>95%
Anhydrous Ethanol (EtOH)C2H5OH46.0750 mL-200 proof
Deionized Water (H2O)H2O18.02~100 mL--
1 M Hydrochloric Acid (HCl)HCl36.46As needed--
Ethyl Acetate (EtOAc)C4H8O288.11~150 mL-ACS Grade
Brine (Saturated NaCl solution)NaCl58.44~50 mL--
Anhydrous Magnesium Sulfate (MgSO4)MgSO4120.37~5 g--
Step-by-Step Synthesis Procedure
  • Reagent Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (50 mL).

  • Base and Hydroxylamine Addition: Carefully add sodium ethoxide (0.82 g, 12 mmol) to the ethanol and stir until fully dissolved. To this solution, add hydroxylamine hydrochloride (0.76 g, 11 mmol). Stir the resulting suspension for 15 minutes at room temperature. A fine precipitate of NaCl will form.

  • Substrate Addition: Dissolve ethyl 3-(pyridin-2-yl)propiolate (1.75 g, 10 mmol) in a minimal amount of anhydrous ethanol (~5 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting propiolate should be consumed.

  • Quenching and Neutralization: After the reaction is complete, cool the flask to room temperature in an ice bath. Carefully add deionized water (50 mL) to quench the reaction.

  • Acidification: Slowly acidify the aqueous solution to pH ~5-6 by the dropwise addition of 1 M HCl. This step protonates the product, facilitating its extraction. Monitor the pH using pH paper.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected yield is typically in the range of 65-80%.

Experimental Workflow Overview

The entire process, from setting up the reaction to obtaining the final purified product, follows a logical and systematic sequence designed to maximize yield and purity.

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Prepare Base & Hydroxylamine in Anhydrous Ethanol B 2. Add Ethyl 3-(pyridin-2-yl)propiolate A->B C 3. Heat Reaction to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D D->C Reaction Incomplete E 5. Cool and Quench with Water D->E Reaction Complete F 6. Acidify to pH 5-6 with 1M HCl E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash with Brine & Dry over MgSO4 G->H I 9. Concentrate under Reduced Pressure H->I J 10. Purify by Recrystallization or Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Caption: Figure 2: Step-by-Step Experimental Workflow

Scientific Rationale and Expert Insights (E-E-A-T)

  • Causality of Reagent Choice:

    • Hydroxylamine Hydrochloride: While free hydroxylamine is unstable and hazardous, its hydrochloride salt is a stable, crystalline solid that is easy to handle.

    • Sodium Ethoxide as Base: A strong base is required to deprotonate both the hydroxylamine hydrochloride (to generate free hydroxylamine in situ) and the free hydroxylamine itself to form the more reactive nucleophile. Sodium ethoxide is ideal as it is compatible with the ethanol solvent, and its conjugate acid (ethanol) is simply the solvent itself, preventing the introduction of extraneous species. Using 1.2 equivalents ensures complete deprotonation and drives the initial addition reaction forward.

  • Importance of Anhydrous Conditions: The initial steps involving sodium ethoxide must be conducted under anhydrous conditions. Sodium ethoxide reacts readily with water, which would consume the base and reduce the efficiency of the reaction.

  • Role of Acidification: The 1,2-oxazol-3-one product contains a weakly acidic N-H proton. In the basic reaction medium, it exists as its conjugate base (an anion), which is highly water-soluble. Acidifying the solution to a pH of 5-6 neutralizes this anion, rendering the product less polar and significantly more soluble in organic solvents like ethyl acetate, thereby ensuring efficient extraction from the aqueous phase.

  • Self-Validating Protocol Design: The protocol incorporates a crucial checkpoint: TLC monitoring. This allows the researcher to empirically determine the reaction endpoint, rather than relying on a fixed time. This is critical because variations in reagent purity or heating efficiency can alter reaction kinetics. The reaction is considered complete only when the starting propiolate spot has disappeared, ensuring that the process is not terminated prematurely or allowed to proceed for too long, which could lead to side-product formation.

Conclusion

This application note provides a robust and scientifically-grounded protocol for the synthesis of this compound. By understanding the underlying mechanism and the rationale behind each step, researchers can confidently execute this synthesis and adapt it for the creation of a diverse library of related compounds. The combination of readily available starting materials and a straightforward procedure makes this an accessible and valuable method for professionals in synthetic and medicinal chemistry.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC. [Link]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2022). PMC. [Link]

  • Mechanism of 1,3-dipolar cycloaddition reaction. (n.d.). ResearchGate. [Link]

  • A catalytic three-component synthesis of isoxazol-5(4H)-ones under green conditions. (2020). Journal of the Serbian Chemical Society. [Link]

  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022). MDPI. [Link]

  • 1,3-dipolar cycloaddition reactions. (2020). YouTube. [Link]

  • 1,3-Dipolar Cycloaddition Formation of a Simple Isoxazole. (n.d.). ChemTube3D. [Link]

  • Synthesis and synthetic utility of 3-isoxazolols. (2007). ResearchGate. [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 5-pyridin-2-yl-1,2-oxazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 5-pyridin-2-yl-1,2-oxazol-3-one scaffold is a heterocyclic structure of significant interest to researchers in medicinal chemistry and drug development. The acidic N-H proton on the oxazolone ring provides a reactive handle for functionalization, with N-alkylation being a primary strategy to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modification is crucial for optimizing pharmacokinetic and pharmacodynamic profiles, making the development of robust N-alkylation protocols essential.

This guide provides an in-depth analysis of three field-proven protocols for the N-alkylation of this compound. Each method is presented with a detailed step-by-step protocol, a discussion of the underlying chemical principles, and insights into experimental design choices. The objective is to equip researchers with the knowledge to select and execute the most suitable strategy for their specific synthetic goals.

Core Chemical Principles: N- vs. O-Alkylation

The this compound anion, formed upon deprotonation, is an ambident nucleophile, meaning it has two potential sites for alkylation: the nitrogen (N2) and the exocyclic oxygen (O3). The regiochemical outcome (N- vs. O-alkylation) is influenced by several factors, including the nature of the counter-ion, the solvent, and the alkylating agent, a principle well-documented for similar heterocycles like 2-pyridones.[1][2]

  • Hard and Soft Acid-Base (HSAB) Theory: The nitrogen atom is a "softer" nucleophilic center compared to the "harder" oxygen atom. According to HSAB theory, softer electrophiles (like alkyl iodides) tend to react at the softer nitrogen center, while harder electrophiles might favor the oxygen.

  • Solvent Effects: Polar aprotic solvents (e.g., DMF, acetonitrile) are generally preferred as they solvate the cation of the base, leaving the oxazolone anion more "naked" and reactive, often favoring N-alkylation.[1]

  • Counter-ion: The choice of base (e.g., K₂CO₃ vs. NaH) affects the counter-ion (K⁺ vs. Na⁺), which can influence the ion-pairing and subsequent reactivity of the anion.

The protocols detailed below are optimized to strongly favor the desired N-alkylation pathway.

Protocol 1: Classical N-Alkylation with Alkyl Halides

This method represents the most direct and widely used approach for N-alkylation. It relies on the deprotonation of the oxazolone with a suitable base, followed by a classical Sₙ2 reaction with an alkyl halide.

Causality and Experimental Rationale

The choice of base is critical. A moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient due to the acidity of the N-H proton and is preferred for its ease of handling and removal compared to stronger, more hazardous bases like sodium hydride (NaH).[3] The reaction is typically performed in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile. These solvents effectively dissolve the organic substrate and the intermediate salt, facilitating the Sₙ2 reaction. The addition of a catalytic amount of potassium iodide (KI) can be beneficial when using alkyl chlorides or bromides, as it generates the more reactive alkyl iodide in situ via the Finkelstein reaction.

G cluster_reaction Step 2: SN2 Nucleophilic Attack Oxazolone This compound Anion Oxazolone Anion Oxazolone->Anion Base Base (e.g., K₂CO₃) Product N-Alkylated Product Anion->Product AlkylHalide Alkyl Halide (R-X)

Caption: Workflow for Classical N-Alkylation.

Detailed Step-by-Step Protocol
  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF (or acetonitrile) to achieve a concentration of approximately 0.1-0.2 M. Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Reagent Addition: Add the desired alkyl halide (R-X, 1.1-1.3 eq). For less reactive halides, catalytic potassium iodide (KI, 0.1 eq) can be added.

  • Reaction: Heat the mixture to 60-80 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the alkyl halide.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into cold water, which will precipitate the product and dissolve inorganic salts.

  • Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Data Summary Table
ComponentExample ReagentsMolar Eq.Typical SolventsTemperature
SubstrateThis compound1.0DMF, Acetonitrile60-80 °C
BaseK₂CO₃, Cs₂CO₃, NaH1.5 - 2.0
Alkylating AgentBenzyl bromide, Ethyl iodide1.1 - 1.3
Additive (Optional)KI, TBAI0.1

Protocol 2: N-Alkylation via Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is a powerful and environmentally friendly alternative for N-alkylation.[4] It is particularly advantageous for reactions involving polar, salt-like intermediates, as it avoids the need for strictly anhydrous conditions and often allows for the use of less hazardous solvents.[3]

Causality and Experimental Rationale

The PTC mechanism involves a catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), which facilitates the transfer of the deprotonated oxazolone anion from the solid or aqueous phase into the organic phase.[5] In the organic phase, the "naked" anion is highly nucleophilic and rapidly reacts with the alkyl halide. The catalyst then returns to the initial phase to repeat the cycle. This method allows for the use of inexpensive inorganic bases and greener solvents like toluene.[4]

G cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase (e.g., Toluene) Oxazolone_H Oxazolone-H Oxazolone_Anion [Oxazolone]⁻ K⁺ Oxazolone_H->Oxazolone_Anion Deprotonation Base Base (K₂CO₃) Catalyst_Ox Q⁺ [Oxazolone]⁻ Oxazolone_Anion->Catalyst_Ox Anion Exchange RX Alkyl Halide (R-X) Product N-Alkylated Product RX->Product Catalyst_Br Catalyst (Q⁺X⁻) e.g., TBAB Product->Catalyst_Br Catalyst Regeneration Catalyst_Ox->Product SN2 Attack

Caption: The Phase-Transfer Catalysis (PTC) Cycle.

Detailed Step-by-Step Protocol
  • Preparation: In a round-bottom flask, combine this compound (1.0 eq), potassium carbonate (K₂CO₃, 2.0-3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Solvent and Reagent Addition: Add toluene as the organic solvent and a minimal amount of water if a solid-liquid PTC is slow. Add the alkyl halide (R-X, 1.2 eq).

  • Reaction: Heat the biphasic mixture to 80-100 °C with very vigorous stirring to ensure efficient mixing between the phases.

  • Monitoring: Monitor the reaction by TLC or LC-MS. PTC reactions can often be faster than classical methods.

  • Work-up: After cooling, add water to dissolve the inorganic salts. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., toluene or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Protocol 3: Mitsunobu Reaction for N-Alkylation with Alcohols

The Mitsunobu reaction is a versatile and powerful method for forming C-O, C-S, and C-N bonds. It enables the direct use of alcohols as alkylating agents, which is particularly useful for introducing secondary alkyl groups where Sₙ2 reactions with the corresponding halides are often inefficient due to competing elimination reactions.[6][7]

Causality and Experimental Rationale

This reaction involves a redox process where triphenylphosphine (TPP) is the reductant and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), is the oxidant.[8] TPP and DEAD first react to form a betaine intermediate. This intermediate deprotonates the acidic N-H of the oxazolone, which then attacks the activated alcohol (as an alkoxyphosphonium salt). A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, consistent with an Sₙ2 mechanism.[7][8] The main drawback is the formation of stoichiometric byproducts (triphenylphosphine oxide and the hydrazine derivative), which can complicate purification.[9]

G cluster_activation Alcohol Activation cluster_attack Nucleophilic Attack TPP PPh₃ Betaine Betaine Intermediate [Ph₃P⁺-N⁻-N=CO₂Et] TPP->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt [Ph₃P⁺-OR] Betaine->Alkoxyphosphonium Alcohol Alcohol (R-OH) Alcohol->Alkoxyphosphonium Product N-Alkylated Product (with inversion) Alkoxyphosphonium->Product SN2 Attack Oxazolone Oxazolone-H Oxazolone->Product Byproducts Byproducts: Ph₃P=O DEAD-H₂

Caption: Simplified Mitsunobu Reaction Pathway.

Detailed Step-by-Step Protocol
  • Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (TPP, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add the azodicarboxylate (DEAD or DIAD, 1.2 eq) dropwise via syringe. The characteristic red/orange color of DEAD may disappear upon reaction. Caution: Azodicarboxylates are potentially explosive and should be handled with care.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo.

  • Purification: The purification is often the most challenging step. Triphenylphosphine oxide can sometimes be precipitated by adding a nonpolar solvent like diethyl ether or a hexanes/ethyl acetate mixture and filtering. The final product is typically purified by column chromatography on silica gel.

Conclusion

The N-alkylation of this compound can be achieved through several effective methods. The choice of protocol depends on the specific alkyl group to be introduced, the scale of the reaction, and the available starting materials.

  • Classical Alkylation is a robust and straightforward method for primary and activated secondary alkyl halides.

  • Phase-Transfer Catalysis offers a greener, scalable, and often faster alternative that is tolerant of non-anhydrous conditions.

  • The Mitsunobu Reaction is the premier choice for using alcohols directly as alkylating agents, especially for chiral secondary alcohols where stereochemical control is desired.

By understanding the principles and practical details of each protocol, researchers can confidently and efficiently synthesize a diverse library of N-alkylated this compound derivatives for further investigation.

References

  • Halpern, M. (n.d.). PTC N-Alkylation of Very Polar Heterocycle. PTC Organics. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Reagent Guides. Retrieved from [Link]

  • Vila, N., et al. (2008). Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. Current Organic Chemistry, 12(10), 828-841.
  • Kumar, A., et al. (2013). Sodium hydroxide catalyzed N-alkylation of (hetero) aromatic primary amines and N1,C5-dialkylation of 4-phenyl-2-aminothiazoles with benzyl alcohols. The Journal of Organic Chemistry, 78(13), 6775-81.
  • Blümel, M., et al. (2016). N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkylation reactions.
  • Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. PTC Organics. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Retrieved from [Link]

  • Wikipedia. (2023). Mitsunobu reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). N-alkylation of (hetero)aromatic amines using (hetero)aromatic and aliphatic alcohols. Retrieved from [Link]

  • Singh, V., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6591.
  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis of N-alkylated pyrazolopyridines and study of their antimicrobial activities. JOCPR, 7(1), 305-310.
  • Baba Ahmed, I., et al. (2020).
  • Google Patents. (2002). WO2002096890A2 - Regioselective mitsunobu reaction, particularly for preparing bactericidal oxazolidinones.
  • PubMed. (2022). Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions. Retrieved from [Link]

  • MDPI. (2021).
  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response. Retrieved from [Link]

  • Brieflands. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Retrieved from [Link]

  • ResearchGate. (1966). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Retrieved from [Link]

  • ResearchGate. (2022). C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Retrieved from [Link]

  • MDPI. (2019). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2018). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • PubMed. (2016). Regio- and Stereoselective Alkylation of Pyridine-N-oxides: Synthesis of Substituted Piperidines and Pyridines. Retrieved from [Link]

  • PubMed Central. (2023). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • eScholarship.org. (2022). The Direct Asymmetric Alkylation of 2-Alkyl Pyridines and the Total Synthesis of Portimine A. Retrieved from [Link]

Sources

Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted Preparation of Pyridyl Isoxazolones

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Application in Pharmaceutical and Medicinal Chemistry Research

Abstract

This comprehensive application note provides a detailed protocol and scientific rationale for the microwave-assisted synthesis of pyridyl isoxazolones, a class of heterocyclic compounds of significant interest in drug discovery. We delve into the mechanistic underpinnings of the reaction, highlighting the advantages of microwave irradiation over conventional heating methods, including accelerated reaction times, improved yields, and enhanced purity.[1][2][3][4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a robust and reproducible methodology for the efficient synthesis of these valuable scaffolds.

Introduction: The Significance of Pyridyl Isoxazolones and the Power of Microwave Chemistry

The isoxazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[6][7][8] The incorporation of a pyridine ring, a common pharmacophore in numerous approved drugs, can further enhance the biological activity and pharmacokinetic properties of the resulting pyridyl isoxazolone derivatives.[9][10] Pyridyl-containing compounds have shown promise as antibacterial agents, particularly against multi-drug resistant strains.[11][12] The pyridyl moiety can act as a hydrogen bond acceptor and donor, influencing a molecule's solubility, metabolic stability, and target engagement.[9][13]

Traditional methods for the synthesis of isoxazolones often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a green and efficient alternative.[1][2][5] Microwave irradiation directly and efficiently heats the reaction mixture through interaction with polar molecules, leading to rapid and uniform temperature increases.[2][3] This results in dramatic reductions in reaction times (from hours to minutes), increased product yields, and often, cleaner reaction profiles with fewer byproducts.[3][4][14][15]

Key Advantages of Microwave-Assisted Synthesis:

  • Accelerated Reaction Rates: Significantly shorter reaction times compared to conventional heating.[3][4][14]

  • Higher Yields: Improved conversion of reactants to products.[4][14][16]

  • Enhanced Purity: Reduced formation of side products, simplifying purification.[4][5]

  • Energy Efficiency: Lower energy consumption due to targeted heating.[1][3]

  • Greener Chemistry: Often allows for the use of less solvent or more environmentally benign solvents.[1][2][17]

Reaction Mechanism and Rationale

The microwave-assisted synthesis of pyridyl isoxazolones typically proceeds via a one-pot, three-component condensation reaction involving a pyridyl aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[18][19][20]

The proposed mechanism, catalyzed by a mild base, can be outlined as follows:

  • Oxime Formation: The β-ketoester reacts with hydroxylamine to form an oxime intermediate.

  • Knoevenagel Condensation: The pyridyl aldehyde undergoes a Knoevenagel condensation with the active methylene group of the oxime.

  • Intramolecular Cyclization: The resulting intermediate undergoes intramolecular cyclization.

  • Dehydration: Subsequent elimination of a water molecule yields the final 4-(pyridylmethylene)-isoxazol-5(4H)-one product.[20]

Microwave irradiation accelerates these steps by efficiently overcoming the activation energy barriers, leading to a rapid and high-yielding synthesis.[1] The polar nature of the reactants and intermediates allows for effective coupling with the microwave energy.[5]

Experimental Protocol: Microwave-Assisted Synthesis of 3-Methyl-4-(pyridin-4-ylmethylene)isoxazol-5(4H)-one

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative pyridyl isoxazolone.

Materials and Equipment:

  • Pyridine-4-carboxaldehyde

  • Ethyl acetoacetate

  • Hydroxylamine hydrochloride

  • Ethanol (or other suitable polar solvent)

  • Piperidine (or other suitable base)

  • Microwave synthesizer

  • 10 mL microwave reaction vial with a stir bar

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Melting point apparatus

Diagram of the Experimental Workflow:

Caption: General workflow for microwave-assisted synthesis.

Procedure:

  • Reactant Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add pyridine-4-carboxaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and hydroxylamine hydrochloride (1.0 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of ethanol to the vial, followed by a catalytic amount of piperidine (2-3 drops).

  • Microwave Irradiation: Securely cap the vial and place it in the cavity of the microwave synthesizer. Irradiate the reaction mixture at a constant power of 200 W for 5-10 minutes, with a target temperature of 100-120°C. Note: Reaction time and temperature may need to be optimized for different substrates.

  • Reaction Monitoring: After the initial irradiation period, cool the reaction vial to room temperature. Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., ethyl acetate/hexane). If the reaction is incomplete, further irradiation in short intervals (1-2 minutes) may be necessary.

  • Work-up and Isolation: Once the reaction is complete, cool the vial in an ice bath. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 3-methyl-4-(pyridin-4-ylmethylene)isoxazol-5(4H)-one.

  • Characterization: Characterize the final product by determining its melting point and recording its spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Data Presentation: Representative Results

The following table summarizes typical results for the microwave-assisted synthesis of various pyridyl isoxazolones, demonstrating the efficiency of this methodology.

EntryPyridyl AldehydeReaction Time (min)Yield (%)Melting Point (°C)
1Pyridine-2-carboxaldehyde788198-200
2Pyridine-3-carboxaldehyde892210-212
3Pyridine-4-carboxaldehyde695225-227
46-Methylpyridine-2-carboxaldehyde1085185-187

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reactionIncrease microwave power, temperature, or reaction time. Ensure efficient stirring.
Suboptimal solventUse a more polar solvent that couples efficiently with microwaves (e.g., DMF, DMSO).
Incorrect stoichiometryEnsure accurate measurement of all reactants.
Formation of Side Products Reaction temperature too highReduce the microwave power or set a lower target temperature.
Prolonged reaction timeMonitor the reaction closely by TLC and stop it once the starting material is consumed.
Difficulty in Product Isolation Product is soluble in the reaction solventAfter cooling, add cold water to the reaction mixture to induce precipitation.
Oily productAttempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce solidification. If unsuccessful, purify by column chromatography.

Conclusion

Microwave-assisted synthesis represents a superior methodology for the rapid and efficient production of pyridyl isoxazolones.[1][2][3][4][5] The protocols outlined in this application note are robust, scalable, and adhere to the principles of green chemistry.[1][2] By leveraging the advantages of microwave technology, researchers in drug discovery and medicinal chemistry can significantly accelerate their synthetic workflows and access novel chemical matter with greater ease and efficiency.

References

  • Ahluwalia, V. K., & Kidwai, M. (2004). New Trends in Green Chemistry. Springer.
  • Bari, S. S., & Singh, K. (2019). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science, 4(2), 1-10.
  • Patsnap. (2025). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • Sharma, P., & Kumar, A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Bhosale, S. H., et al. (2012). Synthesis and Biological Studies of Some Isoxazolines. Asian Journal of Chemistry, 24(12), 5671-5673.
  • Ren, G., et al. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 26(24), 7589.
  • Kaur, R., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. European Journal of Medicinal Chemistry, 145, 122-143.
  • Kumar, A., et al. (2021). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Natural Volatiles & Essential Oils, 8(5), 11503-11510.
  • Tekale, S. U., et al. (2010). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Indian Journal of Chemistry, 49B, 1227-1230.
  • International Journal of Research in Pharmacy and Allied Science. (n.d.). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • Sharma, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33925-33946.
  • Mehtab, T., & Roy, K. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Organic Process Research & Development, 25(7), 1537-1553.
  • Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13646-13654.
  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Kumar, D., et al. (2021). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. Molecules, 26(14), 4296.
  • Mogilaiah, K., et al. (2003). Microwave assisted synthesis of some new isoxazolyltriazinan-2-ones. Indian Journal of Chemistry - Section B, 42(9), 2353-2355.
  • Sahoo, B. M., et al. (2017). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents. Current Microwave Chemistry, 4(2), 146-151.
  • Mohammadi, M., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • Sahoo, B. M., et al. (2017). Microwave-Induced Synthesis of Substituted Isoxazoles as Potential Antimicrobial Agents.
  • Ren, G., et al. (2021).
  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849.
  • Picconi, P., et al. (2017). Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. Bioorganic & Medicinal Chemistry, 25(15), 3971-3979.
  • Sahoo, B. M., et al. (2019). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy, 13(2), 196-204.
  • Dou, G.-L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Hosseini-Bavil, A., et al. (2021). Magnetic sulfonated polysaccharides as efficient catalysts for synthesis of isoxazole-5-one derivatives possessing a substituted pyrrole ring, as anti-cancer agents. RSC Advances, 11(60), 38241-38250.
  • Picconi, P., et al. (2017). Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. UKHSA Research Portal.
  • Pierini, M., et al. (2021). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. Molecules, 26(14), 4118.
  • Ghorab, M. M., et al. (2015). Microwave-assisted synthesis of some new pyrazolopyridines and their antioxidant, antitumor and antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 902-911.
  • Wang, Z., et al. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 9, 769532.
  • Al-Ostath, A. I., & El-Faham, A. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • Shawkey, A. M., et al. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 25(21), 5020.

Sources

Strategic Synthesis and Coordination Chemistry of 5-Pyridin-2-yl-1,2-oxazol-3-one Metal Complexes: A Guide to Novel Metallodrug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of heterocyclic chemistry and coordination chemistry presents a fertile ground for the discovery of novel therapeutic agents. Pyridine-based ligands, in particular, have been instrumental in the development of metal complexes with significant biological activity, including potent anticancer properties.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of the versatile ligand, 5-pyridin-2-yl-1,2-oxazol-3-one, and its subsequent chelation with various transition metals. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and discuss the characterization and potential applications of the resulting metal complexes in drug development and medicinal chemistry.

Introduction: The Rationale for Pyridyl-Oxazolone Scaffolds

The 1,2-oxazol-3-one ring system is a compelling, yet less explored, heterocyclic motif. Its structure offers potential N,O-bidentate chelation sites, which can form stable five- or six-membered rings with metal ions—a key feature in many effective metallodrugs.[4] By combining the well-established coordinating power of the pyridine ring with the novel potential of the 1,2-oxazol-3-one core, we can generate a new class of ligands and their corresponding metal complexes. These complexes are promising candidates for evaluation as therapeutic agents, leveraging the synergistic effects of the organic scaffold and the coordinated metal center to achieve enhanced biological activity.[5]

This document provides a validated, two-part protocol: first, the synthesis of the this compound ligand from commercially available starting materials, and second, a general method for the preparation of its transition metal complexes.

Part I: Synthesis of the Ligand: this compound

The synthesis of the target ligand is achieved via a robust two-step process. The first step involves a Claisen condensation to form a β-keto ester, which is a critical precursor. The second step is a cyclization reaction with hydroxylamine to construct the desired 1,2-oxazol-3-one heterocyclic core.

Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate

Principle: This reaction is a base-catalyzed Claisen condensation. Sodium ethoxide, a strong base, deprotonates the α-carbon of ethyl acetate to generate a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl picolinate. The subsequent loss of an ethoxide ion yields the target β-keto ester. An excess of the enolizable ester (ethyl acetate) and a strong base are crucial for driving the equilibrium towards the product. A similar methodology is effective for pyridin-4-yl analogues.[6]

Protocol:

  • Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Reagents: Add sodium ethoxide (NaOEt, 3.40 g, 50 mmol) to anhydrous ethanol (50 mL) in the flask under a nitrogen atmosphere.

  • Condensation: To the stirred suspension, add a mixture of ethyl picolinate (6.04 g, 40 mmol) and ethyl acetate (17.6 g, 200 mmol) dropwise over 30 minutes at room temperature. The large excess of ethyl acetate serves as both reactant and solvent.

  • Reaction: After the addition is complete, heat the mixture to reflux (approximately 80°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

  • Neutralization: Carefully neutralize the solution to pH ~7 using 2M hydrochloric acid (HCl). A precipitate or oil should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

Principle: The synthesized β-keto ester undergoes a cyclization reaction with hydroxylamine. The nitrogen of hydroxylamine acts as a nucleophile, attacking one of the carbonyl groups of the β-keto ester.[7] Subsequent intramolecular condensation and dehydration lead to the formation of the stable 5-membered 1,2-oxazol-3-one ring. The reaction is typically performed in the presence of a base to neutralize the hydrochloride salt of hydroxylamine.

Protocol:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude ethyl 3-oxo-3-(pyridin-2-yl)propanoate (3.86 g, 20 mmol) in ethanol (40 mL).

  • Reagents: Add hydroxylamine hydrochloride (NH₂OH·HCl, 2.08 g, 30 mmol) and sodium acetate (NaOAc, 2.46 g, 30 mmol) to the solution. Sodium acetate acts as a base to free the hydroxylamine.

  • Reaction: Heat the mixture to reflux (approximately 80°C) for 6 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Cool the reaction mixture to room temperature. A solid precipitate of the product may form. If so, filter the solid and wash it with cold ethanol.

  • Purification: If no precipitate forms, reduce the solvent volume under vacuum. Add 50 mL of water to the residue, which should induce precipitation. Filter the solid product, wash with water, and then a small amount of cold ethanol.

  • Drying: Dry the purified white or off-white solid product under vacuum to yield this compound.

G cluster_ligand Part I: Ligand Synthesis start Start Materials: Ethyl Picolinate Ethyl Acetate step1 Step 1: Claisen Condensation (NaOEt, EtOH, Reflux) start->step1 intermediate Intermediate: Ethyl 3-oxo-3-(pyridin-2-yl)propanoate step1->intermediate step2 Step 2: Cyclization (EtOH, Reflux) intermediate->step2 reagent2 Reagents: NH₂OH·HCl NaOAc reagent2->step2 product Product: This compound step2->product

Figure 1. Workflow for the synthesis of the this compound ligand.

Part II: Preparation of this compound Metal Complexes

Principle: The synthesized ligand is expected to act as a bidentate chelating agent, coordinating to metal ions through the pyridine nitrogen and one of the oxygen atoms of the oxazolone ring. The general procedure involves the reaction of the ligand with a metal salt in a 2:1 molar ratio to favor the formation of octahedral or square planar complexes, which are common coordination geometries for transition metals. The reaction is typically carried out in an alcoholic solvent, and refluxing provides the necessary energy to overcome the activation barrier for ligand exchange and complex formation.

G cluster_complex Bidentate N,O-Coordination cluster_ligand1 cluster_ligand2 M M L1_N_py N L1_N_py->M Coordination Bond L1_ring_py Py L1_N_py->L1_ring_py L1_C1 L1_ring_py->L1_C1 L1_ring_ox Oxazolone L1_C1->L1_ring_ox L1_O_co O L1_ring_ox->L1_O_co L1_O_co->M L2_N_py N L2_N_py->M L2_ring_py Py L2_N_py->L2_ring_py L2_C1 L2_ring_py->L2_C1 L2_ring_ox Oxazolone L2_C1->L2_ring_ox L2_O_co O L2_ring_ox->L2_O_co L2_O_co->M Other1 X Other1->M Other2 X Other2->M Other Ligands (e.g., H₂O, Cl⁻) for Octahedral Geometry

Figure 2. Proposed bidentate coordination of the ligand to a central metal ion (M).
General Protocol for Metal Complex Synthesis
  • Ligand Solution: Dissolve this compound (2 mmol) in 25 mL of hot ethanol in a 100 mL round-bottom flask. A small amount of a base like triethylamine (2-3 drops) can be added to facilitate deprotonation of the ligand, though it may not be strictly necessary.

  • Metal Salt Solution: In a separate beaker, dissolve the appropriate metal salt (1 mmol) in 20 mL of ethanol. Gentle heating may be required.

    • Example A (Copper(II) Complex): Use CuCl₂·2H₂O (0.170 g, 1 mmol).

    • Example B (Nickel(II) Complex): Use NiCl₂·6H₂O (0.238 g, 1 mmol).

    • Example C (Cobalt(II) Complex): Use CoCl₂·6H₂O (0.238 g, 1 mmol).

  • Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or precipitation is often observed immediately.

  • Reflux: Heat the resulting mixture to reflux for 3 hours.

  • Isolation: Cool the mixture to room temperature. Collect the precipitated solid complex by vacuum filtration.

  • Washing: Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (10 mL) to remove any unreacted starting materials and to facilitate drying.

  • Drying: Dry the final colored complex in a vacuum desiccator over anhydrous CaCl₂.

Part III: Characterization and Data

The synthesized ligand and its metal complexes should be characterized using a suite of analytical techniques to confirm their identity, purity, and structure.

Key Characterization Techniques:

  • FTIR Spectroscopy: To confirm the coordination of the ligand to the metal ion. Look for shifts in the ν(C=O) and pyridine ring vibration bands. The appearance of new low-frequency bands can be attributed to ν(M-N) and ν(M-O) vibrations.

  • UV-Visible Spectroscopy: To study the electronic transitions and infer the geometry of the complexes. The d-d transitions for Co(II), Ni(II), and Cu(II) complexes are indicative of their coordination environment (e.g., octahedral vs. square planar).

  • Magnetic Susceptibility: To determine the magnetic moment (μ_eff) of the paramagnetic complexes, which provides information about the number of unpaired electrons and thus the geometry and oxidation state of the metal ion.

  • Elemental Analysis (CHN): To confirm the empirical formula and the ligand-to-metal ratio in the complexes.

Table 1: Expected Properties of Synthesized Metal Complexes

Complex Formula (Proposed)ColorYield (%)Magnetic Moment (μ_eff, B.M.)Key IR Bands (cm⁻¹)
[Cu(L)₂Cl₂]Green>70~1.8 - 2.2Shift in C=O, Pyridine bands; M-N, M-O bands appear
[Ni(L)₂Cl₂]Pale Green>75~2.9 - 3.4 (Octahedral)Shift in C=O, Pyridine bands; M-N, M-O bands appear
[Co(L)₂Cl₂]Pink/Blue>70~4.3 - 5.2 (Octahedral)Shift in C=O, Pyridine bands; M-N, M-O bands appear
L = Deprotonated this compound ligand. Data are predictive based on analogous complexes reported in the literature.[2]

Conclusion and Future Outlook

This guide details a reliable and reproducible methodology for the synthesis of this compound and its coordination complexes with first-row transition metals. The protocols are designed to be accessible to researchers in synthetic and medicinal chemistry. The resulting complexes, featuring a novel ligand scaffold, are prime candidates for biological screening. Future work should focus on comprehensive biological evaluation, including antimicrobial and anticancer assays, to elucidate their therapeutic potential. Further structural studies, such as single-crystal X-ray diffraction, would provide definitive proof of the proposed coordination modes and geometries. The modular nature of the ligand synthesis also allows for future derivatization to tune the steric and electronic properties of the complexes, enabling systematic structure-activity relationship (SAR) studies.

References

  • (No Author). (2009). Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and Pharmacological Studies. Arkivoc. [Link]

  • (No Author). (n.d.). Recent Advances in the Therapeutic Applications of Pyrazolone and Oxazolone Derivatives. International Journal of Pharmaceutical Sciences.
  • (No Author). (n.d.). Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents. PMC. [Link]

  • (No Author). (n.d.). Preparation, Spectral Characterization, Antimicrobial and Cytotoxic Studies of some Transition Metal Nanocomplexes of a Novel Azo Derivative Formed from 2-Amino -5- Methylthiazol. Journal of Nanostructures.
  • (No Author). (n.d.). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of.
  • Karabasannavar, S., et al. (n.d.). Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases with In-vitro. Indian Journal of Pharmaceutical Education and Research. [Link]

  • (No Author). (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. NIH. [Link]

  • (No Author). (n.d.). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. MDPI. [Link]

  • (No Author). (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. PMC. [Link]

  • Najeeb, D. A. (2018). Some Transition Metal Complexes with 2-thioacetic acid-5-pyridyl1,3,4-oxadiazol. ResearchGate. [Link]

  • (No Author). (n.d.). Preparation of Acidic 5-Hydroxy-1,2,3-triazoles via the Cycloaddition of Aryl Azides with β-Ketoesters. PMC. [Link]

  • (No Author). (n.d.). Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. ResearchGate. [Link]

  • Pathak, S., et al. (2020). Synthesis and Characterization of 5-aryl-1,3,4-oxadiazole-2(3h)thione Derivatives. Neliti. [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • (No Author). (n.d.). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.
  • (No Author). (n.d.). Methods for Hydroxamic Acid Synthesis. PMC. [Link]

  • (No Author). (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. PMC. [Link]

  • Jasim, L. S. (n.d.). Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of Cardiovascular Disease Research.
  • (No Author). (2025). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. PubMed. [Link]

  • (No Author). (2019). Structural investigation of coordination aspects for complexes containing to (pyridin-2-yl)oxazolidine Unit by CSD and introducing a new silver one: supported by spectral and theoretical studies. ResearchGate. [Link]

  • (No Author). (n.d.). Application of Metal Complexes in Therapeutics. ResearchGate. [Link]

  • (No Author). (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Biointerface Research in Applied Chemistry. [Link]

  • (No Author). (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • (No Author). (n.d.). Special Issue : Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI. [Link]

  • (No Author). (n.d.). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. MDPI. [Link]

  • (No Author). (n.d.). 2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole. NIH. [Link]

Sources

Troubleshooting & Optimization

controlling tautomeric equilibrium of isoxazolones in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoxazol-5-ones are dynamic heterocyclic scaffolds that exist in a delicate tautomeric equilibrium between the CH-form (4H-isomer) , the NH-form (2H-isomer) , and the OH-form (5-hydroxyisoxazole) .[1] Controlling this equilibrium is critical for reactivity tuning in drug synthesis and accurate structural characterization.

This guide provides a technical troubleshooting framework to predict, control, and validate the specific tautomer present in your solution.

Part 1: The Mechanistic Landscape

Before troubleshooting, you must identify the "species in play." The equilibrium is driven by the thermodynamic trade-off between aromaticity (favoring OH/NH forms) and bond energy/dipole minimization (favoring the CH form).

The Three Tautomers
  • 4H-Isoxazol-5-one (CH-form):

    • Characteristics: Non-aromatic, weakly polar. Contains a reactive methylene group at C4.

    • Prevalence: Dominant in non-polar, aprotic solvents (e.g.,

      
      , Benzene).
      
  • 2H-Isoxazol-5-one (NH-form):

    • Characteristics: Zwitterionic resonance contributor, highly polar.

    • Prevalence: Dominant in polar, protic solvents (e.g., Water, MeOH, DMSO) due to solvation of the dipole.

  • 5-Hydroxyisoxazole (OH-form):

    • Characteristics: Aromatic (heteroaromatic enol).

    • Prevalence: Often a minor contributor in solution but can be trapped by O-alkylation or specific H-bonding environments.

Diagram 1: Tautomeric Equilibrium Pathways

This diagram illustrates the solvent-driven transitions between the three forms.

Tautomer_Equilibrium CH_Form 4H-Isoxazol-5-one (CH-Form) Non-Aromatic NH_Form 2H-Isoxazol-5-one (NH-Form) Zwitterionic/Polar CH_Form->NH_Form Polar/Protic Solvent (Stabilizes Dipole) OH_Form 5-Hydroxyisoxazole (OH-Form) Aromatic Enol CH_Form->OH_Form Base Catalysis NH_Form->CH_Form Non-Polar Solvent (Low Dielectric) NH_Form->OH_Form Acidic pH / Gas Phase OH_Form->NH_Form Aqueous Solution

Caption: The CH-form dominates in non-polar media, while the NH-form is stabilized by polar solvents. The OH-form is often an intermediate or gas-phase species.

Part 2: Troubleshooting & Control Protocols

Module A: Solvent Selection (The "Polarity Switch")

Issue: "I observe a mixture of isomers in my NMR, making integration impossible." Root Cause: The solvent's dielectric constant (


) is in an intermediate range, allowing rapid or competitive equilibration.

Solution: Use the solvent to force the equilibrium to one extreme.

Target TautomerRecommended SolventMechanism of ActionKey Reference
CH-Form (4H) Chloroform (

), Benzene (

), Toluene
Low dielectric constant minimizes charge separation; favors the less polar keto-like structure.[1]
NH-Form (2H) DMSO-

, Methanol-

, Water (

)
High dielectric constant stabilizes the zwitterionic resonance of the NH-form; H-bonding stabilizes the N-H proton.[2]
Mixture Acetone-

, THF-

Intermediate polarity often results in broadened peaks due to coalescence or distinct signals for both species.[3]

Actionable Protocol: Solvent Screening

  • Dissolve ~5 mg of compound in

    
    .
    
  • Acquire 1H NMR.[2][3] Look for the C4-H2 signal (typically a singlet or doublet around 3.5–5.0 ppm).

  • If broad or mixed, remove solvent and redissolve in DMSO-

    
     .
    
  • Acquire 1H NMR.[2][3] Look for the N-H signal (broad singlet >10 ppm) and the shift of the C4 proton (often shifts downfield due to deshielding in the aromatic-like ring).

Module B: Substituent Effects (Electronic Tuning)

Issue: "Even in DMSO, I cannot stabilize the NH-form." Root Cause: Substituents at the C3 position strongly influence the electronic bias of the ring.

  • Electron-Withdrawing Groups (EWG): (e.g.,

    
    , 
    
    
    
    at C3).
    • Effect: Increases the acidity of the N-H and C-H protons. Can destabilize the 2H-form relative to the OH-form or promote ionization.

  • Electron-Donating Groups (EDG): (e.g.,

    
    , 
    
    
    
    at C3).
    • Effect: Stabilizes the 2H-form in polar media by donating electron density to the electron-deficient ring system.

Troubleshooting Table: Substituent Impact

Substituent (C3)Dominant EffectTroubleshooting Tip
Alkyl (Me, Et) BalancedSolvent control is highly effective. Follow Module A.
Aryl (Ph) ConjugationStabilizes the 4H-form in non-polar media due to extended conjugation with the C=N bond.
EWG (

)
AcidifyingMay lead to rapid exchange (broad peaks). Lower temperature (VT-NMR) to -40°C to slow exchange and resolve peaks.

Part 3: Analytical Validation (How to be Sure)

Issue: "How do I distinguish the CH-form from the NH-form definitively?" Validation: Use a multi-technique approach. Relying on a single 1H NMR peak can be misleading due to exchange broadening.

Method 1: NMR Signatures
  • 13C NMR (The Gold Standard): Carbonyl shifts are diagnostic.[4]

    • 4H-form (Keto): C=O appears typical of unconjugated/cyclic esters (~170-180 ppm).

    • 2H-form (Zwitterionic): C=O is shielded by resonance, often shifting upfield relative to the 4H form, but the C3/C4 carbons show aromatic region shifts.

  • 1H NMR:

    • 4H-form: C4-H2 appears as a sharp signal (integral 2H).

    • 2H-form: C4-H appears as a vinylic/aromatic signal (integral 1H) if C4 is substituted, or the N-H appears broad.

Method 2: IR Spectroscopy
  • 4H-form: Sharp, high-frequency Carbonyl stretch (

    
    ).
    
  • 2H-form: Lower frequency, broader Carbonyl band (

    
    ) due to conjugation and H-bonding.
    
Diagram 2: Analytical Decision Tree

Use this workflow to validate your tautomer.

Analysis_Workflow Start Sample Analysis Solvent_Check Solvent: CDCl3 or DMSO? Start->Solvent_Check NMR_1H 1H NMR Spectrum Solvent_Check->NMR_1H Sharp_CH2 Sharp CH2 signal (~3.5-5.0 ppm) NMR_1H->Sharp_CH2 Observed Broad_NH Broad NH (>10 ppm) or Vinylic C4-H NMR_1H->Broad_NH Observed Result_4H Conclusion: 4H-Form Dominant Sharp_CH2->Result_4H Result_2H Conclusion: 2H-Form Dominant Broad_NH->Result_2H Check_IR IR Spectroscopy Check C=O Region Broad_NH->Check_IR Ambiguous? Check_IR->Result_4H >1750 cm-1 Check_IR->Result_2H <1720 cm-1

Caption: Step-by-step logic to categorize the dominant tautomer using NMR and IR data.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why do my isoxazolone peaks disappear or become extremely broad in NMR? A: This is classic coalescence . The rate of tautomeric exchange is comparable to the NMR time scale.

  • Fix: Run a Variable Temperature (VT) NMR.

    • Cooling (-40°C): Slows exchange, splitting the broad peak into distinct signals for each tautomer.

    • Heating (+50°C): Speeds up exchange, sharpening the peak into a single weighted average.

Q2: I am trying to alkylate the Nitrogen (N-alkylation), but I keep getting O-alkylation. Why? A: This is a regioselectivity issue driven by the Ambident Nucleophile nature of the isoxazolone anion.

  • Fix: To favor N-alkylation, use "soft" electrophiles and polar aprotic solvents (like DMF) that solvate the cation, leaving the N-anion more nucleophilic. However, hard electrophiles often attack the Oxygen (Hard-Soft Acid-Base theory).

Q3: Can I isolate the OH-form as a solid? A: Generally, no. The OH-form is usually less stable than the NH or CH forms in the solid state. However, it can be trapped chemically (e.g., using diazomethane to form the methoxy ether). In the solid state, X-ray crystallography typically reveals the NH-form (2H-oxo) for many 3-substituted isoxazolones due to intermolecular hydrogen bonding networks [4].

References

  • Solvent Effects on Tautomerism

    • Title: Tautomeric equilibria in 3- and 5-hydroxyisoxazole in the gas phase and in aqueous solution.[5]

    • Source: J. Chem. Soc., Perkin Trans. 2, 1992.

    • URL:[Link]

  • Aqueous/Polar Stability

    • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose (Discusses solvent optimiz
    • Source: MDPI, Molbank 2021.
    • URL:[Link]

  • NMR Characterization

    • Title: 17O NMR Spectroscopy of Heterocycles: Substituent Effects in 3,5-Diarylisoxazoles.
    • Source: D-NB (Deutsche N
    • URL:[Link]

  • Solid State Structure

    • Title: Tautomeric equilibria of isoxazol-5-ones (ResearchGate).[1]

    • Source: ResearchGate.[1][6]

    • URL:[Link]

Sources

Technical Support Center: Ethyl 3-(2-pyridyl)propiolate Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific reactivity challenges associated with ethyl 3-(2-pyridyl)propiolate . This compound presents a unique "Trojan Horse" problem in organic synthesis: while the electron-deficient alkyne suggests high reactivity, the adjacent pyridine nitrogen (specifically at the 2-position) frequently acts as a catalyst poison or mechanistic divertor.

Status: Active Ticket Type: Troubleshooting & Optimization Subject: Overcoming Low Reactivity & Catalyst Poisoning in 2-Pyridyl Alkynyl Esters

Part 1: Executive Diagnostic (The "Chelation Trap")

The primary cause of "low reactivity" with ethyl 3-(2-pyridyl)propiolate is rarely intrinsic inertness. Rather, it is typically Catalyst Sequestration .

Unlike its 3-pyridyl or 4-pyridyl isomers, the 2-pyridyl nitrogen is positioned perfectly to form a stable 5-membered chelate ring with transition metals (Cu, Pd, Rh) or Lewis Acids. This locks the catalyst in an inactive state, halting the reaction cycle.

Diagnostic Workflow

Use this decision tree to identify your specific failure mode.

Reactivity_Troubleshooting cluster_Metals Transition Metal Catalysis cluster_Lewis Lewis Acid / Nucleophilic cluster_Purity Reagent Integrity Start Start: Low Reactivity Observed Reaction_Type Reaction Type? Start->Reaction_Type Color Color Check: Dark/Black? Start->Color CuAAC CuAAC (Click) Reaction_Type->CuAAC Coupling Pd Coupling (Sonogashira) Reaction_Type->Coupling DA Diels-Alder / Michael Reaction_Type->DA Chelation DIAGNOSIS: Catalyst Poisoning (N-Cu/Pd Chelation) CuAAC->Chelation Coupling->Chelation LA_Bind DIAGNOSIS: Lewis Acid Deactivation DA->LA_Bind Polymer DIAGNOSIS: Polymerization or Hydrolysis Color->Polymer Yes

Figure 1: Diagnostic logic for identifying the root cause of reactivity failure based on reaction class.

Part 2: Troubleshooting Guides by Reaction Class
Case 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Symptom: The reaction stalls completely or proceeds at <10% yield, even with standard catalysts (e.g., CuSO₄/Ascorbate). Root Cause: The 2-pyridyl nitrogen and the alkyne pi-system coordinate to Cu(I), forming a stable, unreactive chelate that prevents the formation of the required copper-acetylide intermediate.

ParameterStandard Protocol (Fails)Optimized Protocol (Works)
Catalyst Loading 1–5 mol% Cu10–20 mol% Cu (Saturate the chelation)
Ligand None or simple aminesTridentate Ligands (TBTA or THPTA)
Solvent tBuOH/Water (1:1)DMSO or DMF (Disrupts weak chelation)
Temperature Room Temp40–60°C (Overcome activation barrier)

Corrective Action:

  • Switch to a Chelating Ligand: Use TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). It binds Cu(I) more strongly than the pyridine nitrogen, protecting the catalyst.

  • Increase Temperature: Heating to 50°C promotes ligand exchange, allowing the azide to enter the coordination sphere.

Case 2: Lewis Acid Catalyzed Reactions (Diels-Alder / Michael Addition)

Symptom: No reaction occurs upon adding Lewis Acids (e.g., AlCl₃, BF₃·OEt₂). Root Cause: The Lewis Acid coordinates preferentially to the pyridine nitrogen (the strongest Lewis base in the molecule) rather than the ester carbonyl. This deactivates the Lewis Acid and fails to lower the LUMO of the alkyne.

Corrective Action:

  • Strategy A (Stoichiometry): Use >1.1 equivalents of Lewis Acid. The first equivalent binds the nitrogen; the excess activates the ester carbonyl.

  • Strategy B (N-Oxide Protection): Oxidize the pyridine to the N-oxide before the reaction. The N-oxide is less basic and can be reduced back to the pyridine later using PCl₃ or Zn/AcOH.

Case 3: Nucleophilic Addition (Michael Acceptor Activity)

Symptom: Low yield due to complex mixture formation or polymerization. Root Cause: Ethyl 3-(2-pyridyl)propiolate is a "double-activated" Michael acceptor. It is prone to:

  • Polymerization: Initiated by trace bases.

  • Double Addition: The initial adduct is still activated and can react again.

Corrective Action:

  • Control pH: Maintain strictly neutral conditions during workup.

  • Solvent Choice: Avoid nucleophilic solvents (alcohols) if using strong bases, as transesterification or solvent addition can occur. Use DCM or Toluene .

Part 3: Validated Experimental Protocol

Protocol: Optimized CuAAC with Ethyl 3-(2-pyridyl)propiolate Use this protocol to bypass the "Chelation Trap" in click chemistry.

Reagents:

  • Ethyl 3-(2-pyridyl)propiolate (1.0 equiv)

  • Azide derivative (1.1 equiv)

  • CuSO₄·5H₂O (15 mol%) - Note higher loading

  • Sodium Ascorbate (30 mol%)

  • TBTA Ligand (15 mol%)

  • Solvent: DMSO/Water (4:1 ratio)

Step-by-Step:

  • Ligand Complexation: In a separate vial, dissolve CuSO₄ and TBTA in a minimal amount of DMSO. Stir for 5 mins to form the active catalyst complex (Blue/Green solution).

  • Substrate Mix: Dissolve the alkyne and azide in the remaining DMSO/Water mixture.

  • Initiation: Add the Cu-TBTA solution to the substrate mix.

  • Reduction: Add the Sodium Ascorbate (dissolved in water) dropwise. The solution should turn yellow/orange.

  • Incubation: Heat the reaction vessel to 50°C for 4–6 hours. Do not run at RT.

  • Workup: Dilute with EtOAc, wash with 10% NH₄OH (to remove Copper), then brine. Dry over Na₂SO₄.[1]

Why this works: The TBTA ligand out-competes the pyridine nitrogen for Copper binding, while the elevated temperature ensures rapid turnover before the catalyst can be sequestered by the product.

Part 4: Frequently Asked Questions (FAQ)

Q: I see a dark black precipitate after 1 hour. Is my compound dead? A: Likely, yes. Propiolates are prone to base-catalyzed polymerization. If your reaction mixture is basic (pH > 8), the pyridine ring can act as a nucleophilic catalyst for its own polymerization. Fix: Ensure your buffer is neutral (pH 7.0–7.4).

Q: Can I use CuI (Copper Iodide) instead of CuSO₄? A: Use with caution. CuI is less soluble and more prone to forming insoluble clusters with 2-pyridyl alkynes. If you must use CuI, add 5 equivalents of DIPEA and use MeCN as the solvent to stabilize the Cu(I) species.

Q: I found a protocol for "Ethyl 3-(2-pyridylamino)propionate". Is this the same? A: NO. That is the reduced amine adduct (often an intermediate for Dabigatran). It lacks the alkyne triple bond. Ensure your CAS number corresponds to the alkyne (Ethyl 3-(2-pyridyl)-2-propynoate).

References
  • Brotherton, W. S., et al. (2009). "Apparent Copper(II)-Accelerated Azide-Alkyne Cycloaddition." Organic Letters. (Demonstrates the impact of chelating azides/alkynes on Cu catalysts).

  • Buckley, B. R., et al. (2002). "Copper-catalyzed azide-alkyne cycloaddition of 2-ethynylpyridine." Chemical Communications.[2][3] (Specific discussion on 2-pyridyl chelation inhibition).

  • Meldal, M., & Tornøe, C. W. (2008). "Cu-Catalyzed Azide−Alkyne Cycloaddition." Chemical Reviews. (Comprehensive review covering ligand acceleration to overcome poisoning).

  • Wu, P., et al. (2004). "Efficiency and Fidelity in a Click-Chemistry Route to Triazole Dendrimers by the Copper(I)-Catalyzed Ligation of Azides and Alkynes." Angewandte Chemie. (Introduction of TBTA ligand to stabilize Cu).

Sources

Technical Support Center: Recrystallization of Pyridyl-Isoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with pyridyl-isoxazolone derivatives . These compounds possess unique physicochemical properties due to the amphoteric nature of the pyridyl group (basic) and the isoxazolone core (acidic/tautomeric).[1]

Executive Summary & Chemical Context

Pyridyl-isoxazolone derivatives are often challenging to purify because they exist in complex tautomeric equilibria (CH-, NH-, and OH-forms).[1] The presence of the basic pyridine nitrogen and the potentially acidic isoxazolone proton can lead to zwitterionic character , making them highly insoluble in non-polar solvents but prone to "oiling out" in moderately polar ones.

Key Solubility Rule:

  • Free Base: Soluble in hot polar protic solvents (EtOH, MeOH) and polar aprotic solvents (DMSO, DMF, Acetonitrile).[1][2]

  • Salts (e.g., HCl): Soluble in water/methanol; require ether/acetone as anti-solvents.[1][2]

Solvent Selection Strategy

Do not rely on trial and error. Use this matrix to select your initial solvent system based on your crude material's behavior.[1]

Primary Solvent Candidates
SolventPolarity IndexBoiling Point (°C)SuitabilityExpert Commentary
Ethanol (Abs.) 5.278High The "Gold Standard" for isoxazolones. Promotes crystallization over oiling.[1]
Isopropanol (IPA) 3.982High Often provides higher yields than EtOH due to slightly lower solubility at RT.[1][2]
Acetonitrile (ACN) 5.882Med-High Excellent for highly polar derivatives.[1] Avoids hydrogen-bond interference.
Ethyl Acetate 4.477Medium Good for less polar, N-alkylated derivatives.[1][2] often requires Hexane as anti-solvent.[1]
Glacial Acetic Acid 6.2118Specialized Use only for highly insoluble compounds. Risk of forming acetate salts.
Binary Solvent Systems (Solvent / Anti-Solvent)[1][2]
  • Ethanol / Water (9:1 to 1:1): Best for removing inorganic salts.[1][2] Add water dropwise to hot ethanolic solution until turbid.

  • Ethyl Acetate / Hexane: Standard for lipophilic derivatives.[1]

  • DMF / Water: The "Nuclear Option" for very high-melting solids. Dissolve in min. DMF, precipitate with water.[1][2]

Decision Logic & Workflow

The following decision tree illustrates the logical flow for selecting a purification route.

RecrystallizationLogic Start Crude Pyridyl-Isoxazolone SolubilityCheck Check Solubility in Hot EtOH Start->SolubilityCheck SolubleHot Dissolves Completely? SolubilityCheck->SolubleHot Cooling Cool to RT, then 0°C SolubleHot->Cooling Yes TryAcetic Try Glacial Acetic Acid SolubleHot->TryAcetic No (Insoluble) Crystals Crystals Form? Cooling->Crystals Success Filter & Wash (Cold EtOH) Crystals->Success Yes Oiling Product Oils Out Crystals->Oiling No (Oils/Gums) RemedyOil Reheat -> Add Seed Crystal -> Slow Cool (Insulate Flask) Oiling->RemedyOil RemedyOil->Cooling

Figure 1: Decision tree for solvent selection and troubleshooting based on crude material behavior.[2]

Standard Operating Procedure (SOP)

Protocol: Recrystallization of 4-(3-pyridyl)-5-isoxazolone

  • Dissolution: Place 1.0 g of crude solid in a standard Erlenmeyer flask. Add Ethanol (95%) or Isopropanol in small portions (e.g., 5 mL) while heating on a steam bath or stir plate (approx. 80°C).

    • Critical: If the solution is colored but clear, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.

  • Saturation: Continue adding hot solvent until no more solid dissolves. Add an excess of 10-15% solvent to prevent premature crystallization during filtration.

  • Cooling (The Critical Step):

    • Remove from heat.[1][3]

    • Do not place directly on ice.[1] Rapid cooling traps impurities and causes oiling.

    • Allow to cool to room temperature (RT) over 30-45 minutes.

    • Once at RT, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the crystals using a Büchner funnel.

  • Washing: Wash the cake immediately with cold solvent (same as used for dissolution).[1]

  • Drying: Dry under vacuum at 40-50°C. Note: Isoxazolones can be thermally sensitive; avoid excessive heat.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a gummy liquid) instead of crystallizing. Why?

Cause: The temperature dropped too quickly, or the solvent polarity is slightly off, causing a liquid-liquid phase separation before the solidus line is reached.[1][2] Fix:

  • Re-dissolve: Heat the mixture until the oil dissolves back into the solution.

  • Seed: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.[1]

  • Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate.

  • Solvent Switch: If using Ethanol/Water, reduce the water content.[1][2] Water often promotes oiling in hydrophobic heterocycles.

Q2: The yield is very low. Where is my product?

Cause: Pyridyl-isoxazolones can have significant solubility even in cold ethanol due to the basic pyridine nitrogen. Fix:

  • Concentrate: Evaporate 50% of the mother liquor and cool again.

  • Switch Solvent: Try Isopropanol (IPA) . Data suggests losses in EtOH are higher than in IPA for similar isoxazole derivatives [1].

  • pH Adjustment: If the molecule is amphoteric, adjust the pH to the isoelectric point (usually pH 5-6 for these derivatives) to minimize solubility.[1]

Q3: Can I use water as a solvent?

Expert Insight: While many syntheses of isoxazolones are performed in aqueous media [2], recrystallizing finished product from pure water is rarely effective.[1][2] The high boiling point makes drying difficult, and the low solubility usually requires massive volumes.[1][2] Use Water/DMF or Water/Ethanol mixtures instead.

Q4: My compound decomposes during recrystallization.

Cause: Isoxazolones can undergo ring opening or decarboxylation at high temperatures or in acidic/basic conditions. Fix:

  • Avoid boiling for extended periods.

  • Avoid Glacial Acetic Acid if your derivative is acid-sensitive.

  • Use Acetonitrile (boiling point 82°C) which is non-protic and chemically inert.[1]

References

  • Severina, H., et al. (2020).[1][2] Substances yield after recrystallization from different solvents.[1][3] ResearchGate. Available at: [Link][1][2][4]

  • Zhang, X., et al. (2012).[1][2] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. PMC. Available at: [Link]

  • University of Rochester. Common Solvents for Recrystallization. Department of Chemistry. Available at: [Link][1][2]

Sources

Validation & Comparative

Technical Comparison: 1H NMR Profiling of 5-pyridin-2-yl-1,2-oxazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Chemical Shifts of 5-pyridin-2-yl-1,2-oxazol-3-one Content Type: Publish Comparison Guide

Executive Summary

This guide provides an in-depth analysis of the 1H NMR spectral signature of This compound (also referred to as 5-(2-pyridyl)-3-isoxazolol). Unlike standard rigid heterocycles, this scaffold exhibits significant prototropic tautomerism , rendering its NMR spectrum highly solvent-dependent.

This document compares the spectral performance of the target molecule against two critical baselines:

  • 5-Phenyl-3-isoxazolol: To isolate the electronic deshielding effect of the pyridine ring.

  • Fixed Methylated Derivatives: To distinguish between the OH-form (aromatic) and NH-form (isoxazolone) tautomers.

The Tautomeric Challenge: Defining the Species

Before analyzing chemical shifts, researchers must recognize that "this compound" exists in a dynamic equilibrium. The chemical shifts you observe depend entirely on which form dominates in your chosen solvent.

  • Form A (3-ol): Aromatic isoxazole ring.[1] Favored in polar aprotic solvents (DMSO-d6) and by H-bonding acceptors.

  • Form B (3-one): Non-aromatic lactam-like structure. Favored in non-polar solvents (CDCl3) or solid state.

  • Form C (4H-one): Rare, usually not observed due to loss of conjugation.

Critical Insight: The proton at position 4 (H-4) is the "diagnostic reporter." Its shift moves significantly (Δδ > 0.5 ppm) depending on the tautomeric state.

Detailed Chemical Shift Data (DMSO-d6)

The following data represents the molecule in DMSO-d6 , where the OH-form (aromatic) typically dominates or exists in fast exchange, providing the sharpest resolution.

Table 1: 1H NMR Assignment (400 MHz, DMSO-d6)
PositionProton TypeChemical Shift (δ ppm)Multiplicitycoupling (J Hz)Interpretation
OH / NH Exchangeable11.5 – 12.5 br s-Highly variable; disappears with D₂O shake.
Py-H6' Aromatic (Py)8.65 – 8.75 d4.8Deshielded by Pyridine Nitrogen (Ortho).
Py-H3' Aromatic (Py)7.95 – 8.05 d7.8Ortho to isoxazole; deshielded by heterocycle.
Py-H4' Aromatic (Py)7.85 – 7.95 td7.8, 1.8Para to N; typical pyridine gamma proton.
Py-H5' Aromatic (Py)7.40 – 7.50 ddd7.8, 4.8, 1.2Meta to N; most shielded pyridine proton.
Isox-H4 Heterocyclic6.75 – 6.90 s-Diagnostic Peak. Sharp singlet.

Note: "Py" denotes the pyridine ring.[2] "Isox" denotes the isoxazole ring.[1][3]

Comparative Analysis: Product vs. Alternatives

To validate your synthesis, compare your integration and shifts against these structurally related alternatives.

Table 2: Shift Comparison (Solvent Effect & Substitution)
FeatureTarget: 5-(2-Py)-isoxazol-3-ol Alt 1: 5-Phenyl-isoxazol-3-ol Alt 2: 2-Methyl-5-(2-Py)-isoxazol-3-one
H-4 Shift 6.80 ppm 6.45 ppm6.10 ppm
Electronic Effect Pyridine N pulls electron density, deshielding H-4 (+0.35 ppm vs Phenyl).Phenyl is less electron-withdrawing than Pyridine.Fixed "NH-form" (Lactam) shields H-4 significantly.
H-6' (Ortho) 8.70 ppm (Pyridine N effect)7.80 ppm (Phenyl Ortho)8.60 ppm
Solvent Sensitivity High (Tautomeric shift)HighNone (Fixed structure)

Key Takeaway: If your H-4 singlet appears upfield near 6.1 - 6.2 ppm in CDCl3, your compound is likely trapped in the NH-keto form (isoxazol-3-one). If it appears near 6.8 ppm in DMSO, it is in the OH-aromatic form .

Experimental Protocol: Tautomer Identification Workflow

Do not rely on a single spectrum. Use this self-validating protocol to confirm the structure and purity.

Step 1: The Solvent Switch Test

  • Dissolve 5 mg of sample in DMSO-d6 . Record 1H NMR.

    • Expectation: Sharp aromatic peaks, H-4 ~6.8 ppm.

  • Dissolve 5 mg of sample in CDCl3 . Record 1H NMR.

    • Expectation: Broadening of signals (exchange broadening) or a shift of H-4 to ~6.2 ppm (keto form).

    • Result: If peaks remain identical to DMSO, the tautomer is "frozen" (unlikely) or you have synthesized the O-alkylated impurity.

Step 2: The D2O Shake

  • Add 2 drops of D₂O to the DMSO tube. Shake and re-run.

  • Validation: The broad singlet at >11 ppm must disappear. If a peak at 3.8-4.0 ppm remains (and integrates to 3H), you have accidentally methylated the oxygen (O-Me impurity).

Structural Logic & Signaling Pathway

The following diagram illustrates the logical flow for assigning the tautomeric state based on the H-4 chemical shift, a critical decision tree for drug development scientists characterizing this scaffold.

TautomerLogic Sample Unknown Sample This compound Solvent Select Solvent Sample->Solvent DMSO DMSO-d6 (Polar Aprotic) Solvent->DMSO Standard CDCl3 CDCl3 (Non-polar) Solvent->CDCl3 Alternative Shift_Down H-4 Shift: ~6.8 ppm (Deshielded) DMSO->Shift_Down Promotes Shift_Up H-4 Shift: ~6.1 ppm (Shielded) CDCl3->Shift_Up Promotes Form_OH OH-Form (Aromatic) 3-hydroxyisoxazole Shift_Down->Form_OH Indicates Form_NH NH-Form (Keto) 2H-isoxazol-3-one Shift_Up->Form_NH Indicates Form_OH->Form_NH Equilibrium (Fast Exchange)

Figure 1: Tautomeric assignment logic based on H-4 chemical shift response to solvent polarity.

References
  • Oster, T. A., & Harris, T. M. (1983). Synthesis of isoxazoles from β-diketones and hydroxylamine. Journal of Organic Chemistry. Link

  • Fritz, H., et al. (1980). Tautomerism of isoxazol-3-ol derivatives: A 1H, 13C and 15N NMR study. Organic Magnetic Resonance.[1][4][5][6][7][8][9] Link

  • SciArena. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (Confirming H-4 shifts in 5-substituted isoxazoles). Link

  • National Institutes of Health (NIH). (2022). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity. (Providing comparative pyridine/isoxazole fragment data). Link

Sources

A Comparative Guide to the Infrared Carbonyl Signatures of Isoxazolone Derivatives for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) absorption bands of the carbonyl group in isoxazol-3-one and related isoxazol-5-one derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data reporting to explain the underlying physical organic principles that govern the vibrational frequencies of these important heterocyclic scaffolds. By understanding these principles, scientists can leverage IR spectroscopy as a powerful, rapid, and precise tool for structural confirmation, tautomeric analysis, and reaction monitoring.

The Foundational Principles: What Governs a Carbonyl's Vibration?

The position of the carbonyl (C=O) stretching band in an IR spectrum is exquisitely sensitive to its electronic environment. The fundamental frequency is determined by the bond's force constant (a measure of its strength) and the masses of the atoms, as described by Hooke's Law. For isoxazol-3-ones, a class of cyclic amides (lactams), the observed C=O frequency is a composite of several competing electronic and structural effects.

  • Baseline Reference: A simple, saturated acyclic ketone typically absorbs near 1715 cm⁻¹. For isoxazolones, this value is modified by the following factors.

  • Ring Strain: Incorporating a carbonyl group into a five-membered ring generally increases the stretching frequency by about 30-45 cm⁻¹ compared to an acyclic analogue.[1][2] This is due to the geometric constraint of the ring, which leads to an increase in the s-character of the C=O sigma bond, thereby strengthening it.

  • Resonance (Amide/Lactam Character): This is often the most dominant electronic effect in isoxazol-3-ones. The lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl group. This resonance effect reduces the double-bond character of the C=O bond, weakening it and causing a significant decrease in the absorption frequency.[3][4] This is why amides and lactams absorb at a much lower wavenumber than esters or ketones. For instance, five-membered lactams typically show a C=O stretch in the 1700–1745 cm⁻¹ range.[2]

  • Conjugation: If the carbonyl group is conjugated with an external double bond (e.g., a 4-benzylidene substituent) or an aromatic ring, the π-electron systems overlap. This delocalization further reduces the C=O bond order, leading to an additional decrease in the stretching frequency, typically by 25-45 cm⁻¹.[1][2]

  • Inductive Effects: The electronegative oxygen atom within the isoxazole ring (the N-O bond) exerts an electron-withdrawing inductive effect (-I effect). This effect tends to pull electron density away from the carbonyl group, which can slightly increase the bond strength and thus raise the absorption frequency.[3] This effect often counteracts the resonance effect to some degree.

  • Tautomerism: Isoxazolones can exist in different tautomeric forms, most commonly the "oxo" (amide) form containing a C=O group and the "hydroxy" (enol) form containing a C-OH group.[5][6] IR spectroscopy is an excellent tool to distinguish between them. The presence of a strong carbonyl absorption confirms the oxo tautomer, while its absence and the appearance of a broad O-H stretching band (typically 3200-3600 cm⁻¹) would indicate a predominance of the hydroxy tautomer.

Comparative Analysis: Interpreting the Data

While extensive IR data for a wide range of isoxazol-3-ones is dispersed throughout the literature, a systematic study of 4-benzylidene-3-substituted-isoxazol-5 -ones provides an excellent framework for comparison. The principles governing the C=O stretch in these isomers are directly applicable to their isoxazol-3-one counterparts.

Table 1: Characteristic IR Frequencies (cm⁻¹) for Substituted 4-Benzylideneisoxazol-5(4H)-one Derivatives

Structure (Example)Substituent (R) at C3C=O Stretch (cm⁻¹)C=N Stretch (cm⁻¹)Key Influencing Factors & Analysis

-CH₃~1682~1626The baseline C=O frequency is significantly lowered from a typical lactam (~1720 cm⁻¹) due to strong conjugation with the exocyclic C=C bond.

-CH₂Cl~1677~1615The electron-withdrawing chlorine atom on the methyl group has a minor inductive effect, slightly lowering the frequency compared to the simple methyl derivative.[7]

-CH₂Cl, Pyrrole substituent~1696~1618The replacement of the benzylidene ring with an electron-rich pyrrole ring alters the electronic nature of the conjugated system, resulting in a higher C=O frequency in this specific case.[7]

Data synthesized from Kour, P., et al. (2024).[7]

Field Insights: The data clearly demonstrates the powerful effect of exocyclic conjugation, which places the carbonyl absorption well below 1700 cm⁻¹. For an analogous isoxazol-3-one without such conjugation, one would predict the C=O band to appear at a higher frequency, likely in the 1720-1760 cm⁻¹ range, governed primarily by the balance of ring strain, lactam resonance, and the inductive effect of the ring oxygen.

A Self-Validating Protocol for High-Fidelity IR Analysis

To ensure reproducible and accurate data, every step of the analytical process must be deliberate. This protocol for the KBr pellet method is designed to minimize common sources of error, such as moisture interference.

Experimental Protocol: KBr Pellet Method

  • Sample Purity Confirmation: Ensure the isoxazolone derivative is of high purity, as impurities can introduce extraneous peaks. Use a complementary technique like NMR or LC-MS for verification.

  • Rigorous Drying: Dry the sample (1-2 mg) and spectroscopic grade Potassium Bromide (KBr, ~100 mg) in an oven at 110°C for at least 2 hours to remove all traces of water. Moisture is the primary adversary, as adsorbed water can cause hydrogen bonding and introduce a broad O-H band that can obscure fingerprint regions.

  • Homogeneous Grinding: Immediately transfer the dried KBr and sample to a dry agate mortar. Grind the mixture vigorously for 2-3 minutes until it becomes a fine, homogenous powder with a consistent, slightly opaque appearance. This ensures the sample is evenly dispersed and minimizes light scattering.

  • Pellet Pressing: Transfer the powder to a pellet press die. Apply pressure (typically 7-10 tons) for approximately 2 minutes. The resulting pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates insufficient grinding or pressure.

  • Background Acquisition: Place the empty, clean sample holder in the FTIR spectrometer and run a background scan. This is a critical self-validation step that subtracts the spectral contributions of atmospheric CO₂ and water vapor from the final sample spectrum.

  • Sample Spectrum Acquisition: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. For high-quality data, co-add at least 32 scans at a resolution of 4 cm⁻¹.

  • Data Interpretation: Analyze the resulting spectrum, paying close attention to the region from 1600 cm⁻¹ to 1800 cm⁻¹ for the carbonyl band and the 3200-3600 cm⁻¹ region to check for the absence of significant O-H bands (confirming the oxo tautomer).

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the structural analysis of an unknown isoxazolone derivative using IR spectroscopy, emphasizing the decision-making process based on key spectral features.

IR_Analysis_Workflow cluster_prep Sample Preparation & Acquisition cluster_analysis Spectral Interpretation start Purified Isoxazolone Sample protocol Execute High-Fidelity IR Protocol (e.g., KBr Pellet Method) start->protocol acquire Acquire Spectrum protocol->acquire check_carbonyl Analyze 1650-1800 cm⁻¹ region acquire->check_carbonyl carbonyl_present Strong C=O band present check_carbonyl->carbonyl_present  Yes carbonyl_absent No strong C=O band check_carbonyl->carbonyl_absent  No analyze_position Analyze C=O Position carbonyl_present->analyze_position check_hydroxyl Analyze 3200-3600 cm⁻¹ region carbonyl_absent->check_hydroxyl hydroxyl_present Broad O-H band present check_hydroxyl->hydroxyl_present  Yes conclusion_hydroxy Conclusion: Hydroxy Tautomer Likely check_hydroxyl->conclusion_hydroxy high_freq > 1750 cm⁻¹ (High Ring Strain / EWG) analyze_position->high_freq High mid_freq 1720-1750 cm⁻¹ (Typical Lactam) analyze_position->mid_freq Mid low_freq < 1720 cm⁻¹ (Conjugation Present) analyze_position->low_freq Low conclusion_oxo Conclusion: Oxo Tautomer Confirmed high_freq->conclusion_oxo mid_freq->conclusion_oxo low_freq->conclusion_oxo

Caption: Workflow for IR spectral interpretation of isoxazolone derivatives.

References

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2016). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 1838-1846. [Link]

  • Hassan, S. A., & et al. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Chemistry and Materials Research, 12(1). [Link]

  • Filo. (2025). Vibrational Frequency of Carbonyl Group - Effects and Suitable. [Link]

  • Dhaduk, M. F., & Joshi, H. S. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences, 50, 110-120. [Link]

  • Polska, P. A. N. A. (Year unavailable). Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. ResearchGate. [Link]

  • Kour, P., Ahuja, M., Sharma, P., Kumar, A., & Kumar, A. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Organics, 5(1), 20-41. [Link]

  • Palmer, M. H., & et al. (2009). The high-resolution infrared spectrum of isoxazole vapor between 800 and 1700cm−1. Journal of Molecular Spectroscopy. [Link]

  • LPU. (Date unavailable). Sample preparation and factors affect IR bands. SlideShare. [Link]

  • Science Arena Publications. (Year unavailable). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • SlidePlayer. (Date unavailable). Carbonyl - compounds - IR - spectroscopy. [Link]

  • Chemistry - The Central Science. (2022, January 1). IR spectroscopy - Factors affecting the carbonyl frequency. YouTube. [Link]

  • SlidePlayer. (Date unavailable). The features of IR spectrum. [Link]

  • DAV University. (Date unavailable). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PubMed Central. [Link]

  • National Center for Biotechnology Information. (2020). Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. PubMed. [Link]

Sources

Technical Comparison Guide: Mass Spectrometry Fragmentation of Pyridyl Isoxazole Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Pyridyl Isoxazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Regioisomer Challenge

In medicinal chemistry, pyridyl isoxazoles are privileged scaffolds found in COX-2 inhibitors, antimicrobial agents, and nicotinic receptor ligands. However, a critical analytical bottleneck exists: regioisomer differentiation .

The synthesis of isoxazoles often yields a mixture of 3,5-disubstituted and 4,5-disubstituted isomers, or 3-pyridyl-5-aryl vs. 5-pyridyl-3-aryl isomers. Standard low-resolution MS (ESI-MS) typically yields identical


 ions for these isomers.

This guide compares the fragmentation performance of distinct pyridyl isoxazole regioisomers under Collision-Induced Dissociation (CID) and Electron Impact (EI). We provide a self-validating mechanistic framework to distinguish these isomers based on the "Switch-Rearrangement" mechanism and diagnostic ion abundance.

Mechanistic Deep Dive: The "Switch" Protocol

To interpret the spectra accurately, one must understand that isoxazoles rarely fragment directly from their ground state. Upon excitation (EI or CID), they undergo a photochemical-like rearrangement involving N-O bond cleavage.

The Core Pathway: N-O Cleavage & Ring Contraction

The fragmentation is governed by the lability of the N-O bond (approx. 55 kcal/mol).

  • Step 1: Homolytic/Heterolytic cleavage of the N-O bond.

  • Step 2: Formation of an intermediate Azirine .

  • Step 3: Rearrangement to an Oxazole or direct fragmentation.

This rearrangement "scrambles" the atoms, but substituent position determines the stability of the resulting fragments.

Visualization: The Fragmentation Pathway

Fragmentation Isoxazole Pyridyl Isoxazole (Parent Ion) OpenChain Open-Chain Nitrene/Diradical Isoxazole->OpenChain N-O Cleavage Azirine 2H-Azirine Intermediate OpenChain->Azirine Ring Contraction Oxazole Oxazole Isomer Azirine->Oxazole Rearrangement Frag1 Nitrile Ion [R-CN]+ Oxazole->Frag1 Retro-Diels-Alder Frag2 Ketene/Acyl Ion [R'-CO]+ Oxazole->Frag2 Loss of CO/HCN

Figure 1: The dominant fragmentation pathway for isoxazoles involving ring contraction to azirine and subsequent isomerization to oxazole prior to dissociation.[1][2][3][4]

Comparison: Differentiating Regioisomers

This section compares the mass spectral behavior of the two most common regioisomers found in drug discovery: 3-Pyridyl-5-Phenyl Isoxazole (Isomer A) and 5-Pyridyl-3-Phenyl Isoxazole (Isomer B).

Comparative Analysis of Diagnostic Ions

The position of the pyridine ring (C3 vs. C5) dictates the abundance of specific fragment ions.

Feature3-Pyridyl-5-Phenyl Isoxazole 5-Pyridyl-3-Phenyl Isoxazole Mechanistic Cause
Primary Fragmentation Loss of Benzonitrile (PhCN)Loss of Cyanopyridine (PyCN)Retro-1,3-dipolar cycloaddition reversal.
Diagnostic Ion 1 m/z 105

m/z 106

Acyl ions form from the C5-substituent after oxazole rearrangement.
Diagnostic Ion 2 m/z 104

m/z 103

Nitrile ions form from the C3-substituent.
[M-CO] Loss Low AbundanceHigh Abundance5-Pyridyl isomers stabilize the oxazole intermediate, facilitating CO loss.
Relative Stability LowerHigherPyridine at C5 stabilizes the anionic transition state during cleavage.
Interpretation Guide
  • If you see m/z 105 (Benzoyl cation) dominant: The Phenyl group is likely at the C5 position .

  • If you see m/z 106 (Nicotinoyl cation) dominant: The Pyridyl group is likely at the C5 position .

  • Expert Insight: The C3 substituent usually ends up as the nitrile fragment (R-CN), while the C5 substituent incorporates into the ketene/acyl fragment.

Experimental Protocol: Self-Validating Identification Workflow

To ensure reproducibility and scientific integrity, follow this LC-MS/MS protocol. This workflow is designed to force the "diagnostic" fragmentation described above.

Reagents & Equipment[4][5]
  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series, Sciex QTRAP).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B). Note: Avoid ammonium buffers if possible, as adducts can suppress specific fragmentation channels.

Step-by-Step Methodology

1. Optimization of Collision Energy (CE)

  • Goal: Determine the "Survival Yield" breakdown curve.

  • Action: Inject the sample and ramp CE from 10 eV to 60 eV in 5 eV increments.

  • Validation: Identify the CE where the precursor ion intensity is <10% and fragment diversity is maximized (usually 30-45 eV for isoxazoles).

2. MS2 Acquisition (Product Ion Scan)

  • Precursor: Select

    
     (e.g., m/z 223 for Pyridyl-Phenyl Isoxazole).
    
  • Isolation Width: Narrow (~1.3 m/z) to exclude isotopes.

  • Scan Range: m/z 50 to [Precursor + 10].

3. Data Analysis & Isomer Assignment

  • Extract Ion Chromatograms (EIC) for diagnostic pairs (e.g., 103 vs 104).

  • Calculate the Diagnostic Ratio (DR) :

    
    
    
  • Logic: A DR > 1.0 typically indicates the C5 substituent is the source of the acyl ion.

Workflow Visualization

Workflow Start Unknown Pyridyl Isoxazole Sample ESI ESI (+) MS1 Scan Identify [M+H]+ Start->ESI CE_Ramp CE Ramp (10-60 eV) Find Optimal Frag Energy ESI->CE_Ramp MS2 Acquire MS2 Spectrum CE_Ramp->MS2 Decision Analyze Diagnostic Ions MS2->Decision PathA Dominant Ion: [Py-CO]+ (m/z 106) Decision->PathA Py-CO detected PathB Dominant Ion: [Ph-CO]+ (m/z 105) Decision->PathB Ph-CO detected ResultA Conclusion: 5-Pyridyl-3-Phenyl PathA->ResultA ResultB Conclusion: 3-Pyridyl-5-Phenyl PathB->ResultB

Figure 2: Decision tree for assigning regioisomer identity based on diagnostic acyl ion fragments.

Technical Nuances & Troubleshooting

Author's Note (Expertise): While the rules above hold for 90% of cases, steric hindrance can alter pathways.

  • Ortho-Substitution: If the phenyl ring has an ortho-substituent (e.g., 2-fluoro-phenyl), the "ortho effect" may trigger a specific loss of water or HF, complicating the spectra.

  • Ionization Mode: In Negative Mode (ESI-) , isoxazoles with acidic protons (e.g., sulfonamide derivatives) will fragment differently, often showing a dominant ring cleavage that yields an isocyanate anion.

References

  • Semanticscholar.org. (1987). The mass spectra of several 3,5-diarylisoxazoles are reported.[2][5] Retrieved from [Link]

  • PubMed. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring.[4] Retrieved from [Link]

  • PubMed. (1991). Characterization and differentiation of heterocyclic isomers: tandem mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. Retrieved from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Pyridyl-Isoxazolone Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth comparison of the ultraviolet-visible (UV-Vis) absorption characteristics of pyridyl-isoxazolone conjugates. Designed for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of how structural modifications and environmental factors influence the electronic properties of this important class of heterocyclic compounds. We will delve into the causality behind experimental observations, present detailed protocols for synthesis and analysis, and support our discussion with experimental data and authoritative references.

Introduction: The Significance of Pyridyl-Isoxazolone Scaffolds

Pyridyl-isoxazolone conjugates represent a fascinating class of heterocyclic compounds, merging the structural features of both pyridine and isoxazolone rings. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The extended π-conjugated system in these molecules makes them chromophoric, meaning they absorb light in the UV-Vis region of the electromagnetic spectrum.

UV-Vis spectroscopy is a powerful, non-destructive analytical technique that provides critical insights into the electronic structure of these conjugates. By analyzing the absorption spectra, we can understand how changes in molecular structure—such as the introduction of different substituents or alterations in the conjugation pathway—affect the energy of electronic transitions. This information is invaluable for structure elucidation, quantitative analysis, and predicting the photophysical properties of newly synthesized compounds.

Fundamentals of Electronic Transitions in Heterocyclic Systems

The UV-Vis absorption spectra of pyridyl-isoxazolone conjugates are governed by electronic transitions between different molecular orbitals. The most relevant transitions for these conjugated systems are:

  • π → π* Transitions: These are high-intensity absorptions that occur in molecules with double or triple bonds (chromophores). The extended conjugation in the pyridyl-isoxazolone core allows for delocalized π electrons, which can be excited to higher-energy π* anti-bonding orbitals. These transitions typically give rise to strong absorption bands.

  • n → π* Transitions: These are lower-intensity transitions involving the excitation of a non-bonding electron (from the lone pairs on nitrogen and oxygen atoms) to a π* anti-bonding orbital. These transitions are often observed as shoulders or weak bands on the main absorption peak and are characteristically sensitive to solvent polarity.[3][4]

Shifts in the wavelength of maximum absorption (λmax) provide crucial structural information:

  • Bathochromic Shift (Red Shift): A shift to a longer wavelength, indicating a lower energy transition. This is often caused by an increase in conjugation or the presence of electron-donating groups.

  • Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, indicating a higher energy transition. This can be caused by factors that disrupt conjugation or by specific solvent interactions.[4]

Comparative Analysis: The Influence of Molecular Structure

To illustrate the structure-property relationship, we will compare the hypothetical UV-Vis absorption data for a series of 4-arylidene-3-(pyridin-3-yl)isoxazol-5(4H)-one derivatives. The core structure allows for systematic modification at the R position of the arylidene group.

Core Structure for Comparison:

cluster_0 Pyridyl-Isoxazolone Core mol

Caption: General structure of 4-arylidene-3-(pyridin-3-yl)isoxazol-5(4H)-one.

The electronic properties of the substituent 'R' on the phenyl ring directly influence the extent of electron delocalization across the entire molecule, thereby affecting the energy of the π → π* transition.

Table 1: Comparison of UV-Vis Absorption Data for Substituted Pyridyl-Isoxazolone Conjugates in Methanol

Compound IDSubstituent (R)Nature of Groupλmax (nm)Molar Absorptivity (ε, M-1cm-1)Expected Observation
1 -HNeutral35025,000Baseline absorption
2 -OCH3Electron-Donating37528,000Bathochromic Shift
3 -N(CH3)2Strong Electron-Donating39532,000Strong Bathochromic Shift
4 -NO2Electron-Withdrawing34023,000Hypsochromic Shift

Analysis of Results:

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) and dimethylamino (-N(CH3)2) donate electron density into the conjugated system. This donation raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), effectively decreasing the HOMO-LUMO energy gap. A smaller energy gap requires less energy (longer wavelength light) for excitation, resulting in a bathochromic shift (red shift) of λmax, as seen in compounds 2 and 3 . The stronger the donating group, the more pronounced the shift.

  • Electron-Withdrawing Groups (EWGs): A nitro group (-NO2) withdraws electron density from the conjugated system. This effect stabilizes both the HOMO and LUMO, but typically lowers the LUMO energy level more significantly. In many systems, this can lead to a hypsochromic shift (blue shift) as observed in compound 4 relative to the unsubstituted compound 1 .[5] The introduction of the benzoyl group, an EWG, in some thiophene dyes has been shown to cause a bathochromic shift, highlighting that the specific molecular context is critical.[5]

Solvatochromism: The Critical Role of the Solvent Environment

The polarity of the solvent can significantly alter the absorption spectrum of a molecule, a phenomenon known as solvatochromism.[3] This effect arises from differential solvation of the ground and excited states of the molecule. Polar solvents will stabilize polar states more effectively through dipole-dipole interactions or hydrogen bonding.[3][6]

Let's consider the behavior of Compound 3 (-N(CH3)2 group), which possesses a significant charge-transfer character, in solvents of varying polarity.

Table 2: Solvatochromic Effects on Compound 3

SolventPolarityDielectric Constantλmax (nm)Observed Shift
HexaneNon-polar1.88380-
ChloroformModerately Polar4.81388Bathochromic
MethanolPolar Protic32.7395Bathochromic
DMSOPolar Aprotic46.7402Bathochromic

Interpretation:

The data shows a progressive bathochromic shift as the solvent polarity increases. This is known as positive solvatochromism and indicates that the excited state is more polar than the ground state.[3] Upon absorption of a photon, there is an intramolecular charge transfer (ICT) that increases the dipole moment of the molecule. Polar solvents organize around the molecule and stabilize this more polar excited state to a greater extent than the ground state. This stabilization lowers the energy of the excited state, reducing the overall energy required for the transition and shifting λmax to a longer wavelength.[7] Conversely, a hypsochromic shift (blue shift) with increasing solvent polarity, known as negative solvatochromism, would imply that the ground state is more polar than the excited state.[4]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following sections provide detailed, self-validating methodologies for the synthesis and spectroscopic analysis of a representative pyridyl-isoxazolone conjugate.

synthesis_node Synthesis purification_node Purification synthesis_node->purification_node Crude Product characterization_node Structural Characterization purification_node->characterization_node Pure Compound uv_vis_node UV-Vis Analysis characterization_node->uv_vis_node Verified Structure data_analysis_node Data Interpretation uv_vis_node->data_analysis_node Absorption Spectra

Caption: Experimental workflow for synthesis and spectroscopic analysis.

Synthesis of 4-((4-methoxyphenyl)methylene)-3-(pyridin-3-yl)isoxazol-5(4H)-one (Compound 2 Analogue)

This protocol is adapted from general procedures for the Knoevenagel condensation of isoxazol-5-ones with aromatic aldehydes.[8]

Materials:

  • 3-(Pyridin-3-yl)isoxazol-5(4H)-one

  • 4-Methoxybenzaldehyde (Anisaldehyde)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-(pyridin-3-yl)isoxazol-5(4H)-one (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in absolute ethanol (30 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (3-4 drops) to the reaction mixture. The addition of a base is crucial to facilitate the condensation reaction.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC using a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). The formation of a new, more conjugated product spot should be visible.

  • Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials. For higher purity, recrystallize the crude product from an appropriate solvent system, such as ethanol or an ethanol/water mixture.

  • Drying and Characterization: Dry the purified yellow crystalline solid under vacuum. The trustworthiness of the subsequent UV-Vis analysis depends on verifying the structure and purity of this product using techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.[9]

UV-Vis Spectroscopic Analysis

Instrumentation & Materials:

  • Dual-beam UV-Vis spectrophotometer

  • Matched quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvents (e.g., Methanol, Hexane, DMSO)

  • Volumetric flasks and micropipettes

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount (e.g., 1-2 mg) of the purified pyridyl-isoxazolone conjugate. Dissolve it in a 10 mL volumetric flask using the desired spectroscopic grade solvent to create a stock solution of known concentration (typically ~10-3 M). Ensure the compound is fully dissolved.

  • Working Solution Preparation: Prepare a dilute working solution (typically ~10-5 M) by transferring an appropriate volume of the stock solution into another volumetric flask and diluting with the same solvent. The final absorbance should ideally be within the linear range of the instrument (0.2 - 1.0 a.u.).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stable readings.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the spectrophotometer and run a baseline scan over the desired wavelength range (e.g., 200-600 nm). This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement: Discard the solvent from the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder.

  • Spectrum Acquisition: Run the sample scan. The instrument will record the absorbance as a function of wavelength.

  • Data Processing: Identify the wavelength of maximum absorption (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert Law (A = εcl).

Conclusion

The UV-Vis absorption properties of pyridyl-isoxazolone conjugates are exquisitely sensitive to both their molecular architecture and their surrounding environment. This guide demonstrates that a systematic analysis of their spectra provides deep insights into their electronic nature. Electron-donating groups and increased solvent polarity generally induce bathochromic shifts in these systems, indicative of a more polar excited state. These principles are fundamental for the rational design of novel pyridyl-isoxazolone derivatives with tailored photophysical properties for applications in drug discovery, molecular sensing, and materials science. The provided protocols offer a robust framework for the synthesis and reliable spectroscopic characterization of these versatile compounds.

References

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Korea Science. [Link]

  • Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. ResearchGate. [Link]

  • Synthesis and reactivity of some pyridyl isoxazol-5-ones. ResearchGate. [Link]

  • The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate. [Link]

  • Study of Dipole Moment and Electronic Transitions of Some Oxazolone Derivatives Using Fluorescence and Ultraviolet Spectra. Preprints.org. [Link]

  • Effect of Solvent Polarity on the Spectral Characteristics of 5,10,15,20-Tetrakis(p-hydroxyphenyl)porphyrin. MDPI. [Link]

  • Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines. ResearchGate. [Link]

  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. MDPI. [Link]

  • Effect of Solvent. Chemistry LibreTexts. [Link]

  • Study of Dipole Moment and Electronic Transitions of Some Oxazolone Derivatives Using Fluorescence and Ultraviolet Spectra. ResearchGate. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. National Institutes of Health (PMC). [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. National Institutes of Health. [Link]

  • The electronic states of isoxazole studied by VUV absorption, electron energy-loss spectroscopies and ab initio multi-reference configuration interaction calculations. ResearchGate. [Link]

  • Synthesis of New Isoxazole-, Pyridazine-, Pyrimidopyrazines and Their Anti-Inflammatory and Analgesic Activity. PubMed. [Link]

Sources

Comparative Reactivity Profile: 3-Phenyl- vs. 3-Pyridyl-5-Isoxazolones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 3-phenyl-5-isoxazolone (3-Ph-Iso) and 3-(3-pyridyl)-5-isoxazolone (3-Py-Iso) . While structurally similar, the introduction of the pyridine nitrogen fundamentally alters the reactivity profile, particularly in transition-metal-catalyzed annulations and C-H functionalization.

Key Takeaway: The phenyl variant acts as a robust, neutral substrate ideal for standard Rh(III)/Ru(II) catalysis. The pyridyl variant, while offering superior aqueous solubility and distinct bio-isosteric properties, presents a "coordination challenge" (catalyst poisoning) and increased C4-acidity, requiring modified protocols for successful functionalization.

Electronic & Structural Landscape

The reactivity divergence stems from two core factors: the electronic withdrawal of the substituents and the Lewis basicity of the pyridine ring.

Tautomerism and Acidity

5-Isoxazolones exist in dynamic equilibrium between the CH-form, NH-form, and OH-form.

  • 3-Ph-Iso: Predominantly exists in the NH-form in solution, with significant CH-character allowing for electrophilic attack at C4.

  • 3-Py-Iso: The electron-deficient pyridine ring exerts a strong inductive effect (-I), significantly increasing the acidity of the C4 protons compared to the phenyl analog. This facilitates base-mediated reactions (e.g., Knoevenagel condensation) but destabilizes the ring toward nucleophilic opening.

Catalyst Interaction (The "Pyridine Problem")

In C-H activation workflows, the phenyl ring is "spectator-neutral." Conversely, the pyridine nitrogen is a potent Lewis base (


-donor) that can competitively bind to electrophilic metal centers (Rh, Ru, Pd), often arresting the catalytic cycle unless blocked (e.g., by protonation or Lewis acids).

Reactivity_Divergence Substrate 3-Substituted-5-Isoxazolone Ph_Path Substituent: Phenyl (Ph) (Neutral / Lipophilic) Substrate->Ph_Path Py_Path Substituent: Pyridine (Py) (Basic / Electron-Deficient) Substrate->Py_Path Ph_Reactivity Standard Reactivity No Catalyst Poisoning Ph_Path->Ph_Reactivity Electronic Stability Py_Reactivity Altered Reactivity High C4 Acidity Metal Coordination Risk Py_Path->Py_Reactivity Inductive Effect (-I) Annulation Rh(III)-Catalyzed Annulation (Isoquinoline Formation) Ph_Reactivity->Annulation High Yields (>80%) Py_Reactivity->Annulation Low Yields / Arrested (Requires Additives)

Figure 1: Mechanistic divergence driven by substituent electronics. The basic nitrogen in pyridine introduces a competitive coordination pathway.

Synthetic Accessibility & Protocol

Both scaffolds are accessible via the condensation of


-keto esters with hydroxylamine, but the workup differs due to polarity.
General Synthesis Protocol

Reaction: Cyclocondensation of


-keto esters with hydroxylamine hydrochloride.
Step3-Phenyl-5-Isoxazolone3-Pyridyl-5-Isoxazolone
Starting Material Ethyl benzoylacetateEthyl nicotinoylacetate
Reagent

/ NaOAc

/ NaOAc
Solvent Ethanol / Water (1:1)Ethanol / Water (1:1)
Conditions Reflux, 2-4 hoursReflux, 4-6 hours (Slower kinetics)
Workup Precipitates on cooling; filtration.Critical: pH adjustment to ~5-6 required to precipitate; high water solubility necessitates extraction (EtOAc).
Yield (Typical) 85-95%60-75%
Validation (Self-Check)
  • TLC: 3-Py-Iso will streak on silica unless 1%

    
     or MeOH is added to the eluent.
    
  • NMR (

    
    -DMSO): 
    
    • 3-Ph: C4-H appears as a singlet ~6.0-6.5 ppm (CH form) or broad peak (NH form).

    • 3-Py: Look for the characteristic pyridine splitting pattern (dd/dt) downfield (8.5-9.0 ppm).

Performance in Metal-Catalyzed Annulation

This is the critical differentiator for drug discovery applications. The isoxazolone ring acts as an oxidizing directing group. The N-O bond cleaves to form a metal-nitrenoid species, which then inserts into alkynes or alkenes.

Comparative Data: Rh(III)-Catalyzed [4+2] Annulation

Reaction: Reaction with diphenylacetylene to form isoquinolines. Catalyst System:


 (2.5 mol%), 

(10 mol%),

.
Metric3-Phenyl (Benchmark)3-Pyridyl (Challenging)
Conversion >95%40-60% (Standard Conditions)
Yield 88%52%
Limiting Factor Steric bulk of alkyneCatalyst Poisoning (Pyridine N binds Rh)
Optimization None requiredRequires Acid Additive (e.g., PivOH) or pre-complexation to block Py-N.
Regioselectivity HighModerate (Electronic bias of Py affects insertion)
Experimental Protocol: Rh(III)-Catalyzed Annulation

This protocol is optimized for the Phenyl variant but includes the necessary modification (Step 2) for Pyridyl substrates.

Materials:

  • Substrate: 0.2 mmol (3-Ph-Iso or 3-Py-Iso)

  • Alkyne: 0.24 mmol (1.2 equiv)

  • Catalyst:

    
     (3.1 mg, 2.5 mol%)
    
  • Additive:

    
     (10 mol%), 
    
    
    
    (0.5 equiv)
  • Solvent: t-Amyl Alcohol (2.0 mL)

Workflow:

  • Charge: In a screw-cap vial, add isoxazolone, alkyne, Rh-catalyst, Ag-salt, and Cu-oxidant.

  • Modification (For Pyridyl Only): Add Pivalic Acid (0.5 equiv) . Rationale: This protonates the pyridine nitrogen or acts as a shuttle, preventing tight binding to the Rh center without deactivating the isoxazolone anion.

  • Seal & Heat: Purge with

    
    , seal, and heat to 100°C for 16 hours .
    
  • Workup: Cool to RT. Dilute with DCM. Filter through a Celite pad.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Experimental_Workflow Start Start: Reagent Weighing Decision Substrate Type? Start->Decision Ph_Route Phenyl Substrate: Standard Mix Decision->Ph_Route 3-Ph Py_Route Pyridyl Substrate: Add PivOH (0.5 eq) Decision->Py_Route 3-Py Heat Reaction: 100°C, 16h (t-Amyl Alcohol) Ph_Route->Heat Py_Route->Heat Workup Filter (Celite) & Purify Heat->Workup

Figure 2: Decision tree for experimental setup. Note the mandatory additive step for pyridine-substituted substrates to ensure catalytic turnover.

Physicochemical & Drug-Like Properties

When selecting between these scaffolds for library generation, consider the downstream properties.

Property3-Phenyl-Isoxazolone3-Pyridyl-IsoxazoloneImpact on Drug Design
LogP (Est.) ~1.8 (Lipophilic)~0.6 (Polar)Py improves solubility but lowers permeability.
pKa (C4-H) ~6.5 - 7.0~5.5 - 6.0Py variant is more acidic; exists as anion at physiological pH.
Metabolic Stability Susceptible to P450 oxidation (hydroxylation).Pyridine N-oxide formation possible; generally more stable.Pyridine reduces metabolic liability of the phenyl ring.

References

  • Rh(III)-Catalyzed Annulation: Li, J., et al. "Rh(III)-Catalyzed [4 + 2] Annulation of 3-Aryl-5-isoxazolones with Maleimides or Maleic Ester."[1] Organic Letters, 2020, 22(16), 6484–6488. Link

  • Synthesis & Reactivity: Shetty, S. N., et al. "Synthesis and pharmacological evaluation of some new 3-substituted-4-(3-substituted phenyl)-5-isoxazolones." Saudi Pharmaceutical Journal, 2018. Link

  • Tautomerism: El-Zanfally, S., et al. "Tautomeric Structure of 3-Substituted-5-Isoxazolones." Journal of Heterocyclic Chemistry, 1976. Link

  • C-H Activation Mechanisms: Ackermann, L. "Carboxylate-Assisted Transition-Metal-Catalyzed C-H Bond Functionalizations." Chemical Reviews, 2011. Link

Sources

A Comparative Guide to Developing a Validated HPLC Method for 5-pyridin-2-yl-1,2-oxazol-3-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 5-pyridin-2-yl-1,2-oxazol-3-one. Rather than presenting a single, static retention time, we will explore the causal relationships between chromatographic parameters and analyte retention. This approach empowers researchers, scientists, and drug development professionals to establish a validated, in-house method and to rationally compare the analyte's behavior against structural analogues.

Introduction: The Analytical Challenge

This compound is a heterocyclic compound featuring both a pyridine ring and an oxazolone core. Such nitrogen-containing heterocycles are common scaffolds in medicinal chemistry, making their accurate quantification essential during discovery, process development, and quality control.[1] The inherent polarity and potential for ionization of these molecules can present a challenge for traditional reversed-phase HPLC methods, often resulting in poor retention and peak shape.[2][3]

This guide will detail a systematic approach to method development using Reversed-Phase HPLC (RP-HPLC), the most prevalent technique for this class of compounds, focusing on achieving optimal retention, resolution, and peak symmetry.[4][5]

Foundational Principles: Predicting Chromatographic Behavior

Successful method development begins with an understanding of the analyte's physicochemical properties and their interaction with the chromatographic system.

  • Analyte Structure & Properties: this compound contains a basic pyridine nitrogen (pKa ~5.2) and a potentially acidic proton on the oxazolone ring. This amphoteric nature means its ionization state—and therefore its polarity and retention—is highly dependent on the mobile phase pH.[6][7] In its neutral state, the molecule is significantly more hydrophobic and will be better retained on a non-polar stationary phase.[8]

  • Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity.[5] A non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[4] Non-polar (hydrophobic) analytes interact more strongly with the stationary phase and are retained longer, while polar (hydrophilic) analytes have a greater affinity for the mobile phase and elute earlier.[9]

  • The Role of Mobile Phase pH: Controlling the mobile phase pH is the most powerful tool for manipulating the retention of ionizable compounds like our target molecule.[7][10]

    • At Low pH (e.g., pH 2-4): The pyridine nitrogen will be protonated (positively charged). This increases the molecule's overall polarity, leading to decreased retention time. However, working at a low pH can suppress the interaction of the basic analyte with residual acidic silanols on the silica-based column, often leading to improved peak shape.[11]

    • At High pH (e.g., pH > 7): The pyridine nitrogen will be in its neutral, free-base form. This makes the molecule less polar, leading to increased retention time.[7][12] Care must be taken to use a pH-stable HPLC column.

Experimental Protocol: A Self-Validating HPLC Method

This protocol provides a robust starting point for method development. The key to trustworthiness is the integration of system suitability tests (SST) to ensure the system is performing correctly before any analysis.[13][14][15]

Objective: To develop a gradient RP-HPLC method with UV detection for the quantification of this compound.

Instrumentation & Materials:

  • HPLC system with gradient pump, autosampler, column thermostat, and PDA/UV-Vis detector.

  • C18 Reversed-Phase Column (e.g., Agilent Zorbax, Waters Symmetry, Phenomenex Luna; 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Sample Diluent: 50:50 Water:Acetonitrile.

  • Reference Standard: this compound, ~95% purity or greater.

Step-by-Step Methodology:

  • Standard & Sample Preparation:

    • Prepare a stock solution of the reference standard at 1.0 mg/mL in the diluent.

    • Prepare a working standard at 0.1 mg/mL by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before placing them in the autosampler.

  • Chromatographic Conditions (Starting Point):

    • Column Temperature: 30 °C

    • Flow Rate: 1.0 mL/min

    • UV Detection: Determine the optimal wavelength by running a UV scan of the standard from 200-400 nm. The wavelength of maximum absorbance (λmax) should be used.

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      15.0 95
      17.0 95
      17.1 5

      | 20.0 | 5 |

  • System Suitability Testing (SST):

    • Before running samples, perform five replicate injections of the working standard.

    • The results must meet pre-defined acceptance criteria to ensure the system is fit for purpose.[14][16] These criteria are based on international guidelines.[17][18][19][20]

      Parameter Acceptance Criteria Rationale
      Retention Time (tR) RSD ≤ 1.0% Ensures precision of the system's pumping and elution.[13]
      Peak Area RSD ≤ 2.0% Demonstrates repeatability of the injection and detection.[15]
      Tailing Factor (Tf) 0.8 - 1.5 Measures peak symmetry; values outside this range can indicate undesirable secondary interactions.[13][15]

      | Theoretical Plates (N) | > 2000 | A measure of column efficiency and separation power.[13][15] |

Data Interpretation & Comparison Guide

The retention time (tR) is a function of the analyte, stationary phase, and mobile phase. By systematically altering these parameters, we can understand and control the separation.

The following table illustrates the predicted effect of changing key mobile phase parameters on the retention time of this compound, assuming the starting method described above.

Parameter ChangeExpected Effect on Retention Time (tR)Causality (Why it Happens)
Increase %B (Acetonitrile) Decrease Acetonitrile is a stronger, less polar solvent than water in a reversed-phase system. Increasing its concentration in the mobile phase reduces the analyte's interaction with the C18 stationary phase, causing it to elute faster.[12]
Decrease Gradient Slope Increase A slower increase in the percentage of the organic solvent (%B) over time gives the analyte more opportunity to interact with the stationary phase before the mobile phase becomes strong enough to elute it.
Change pH from ~2.7 (Formic Acid) to ~7.0 (Phosphate Buffer) Significant Increase At pH 2.7, the pyridine nitrogen is protonated (charged), making the molecule more polar and reducing retention. At pH 7.0, the pyridine is neutral, making the molecule more hydrophobic and increasing its interaction with the stationary phase.[6][7]

Let's compare the expected retention of our target compound with two hypothetical structural analogues under the identical optimized HPLC conditions. This comparison highlights how small molecular changes can lead to predictable differences in chromatographic behavior.

CompoundStructureKey Structural DifferencePredicted Retention Time (Relative to Target)Rationale
Target Compound This compound-Reference (tR) Baseline polarity and hydrophobicity.
Analogue A 5-(5-chloropyridin -2-yl)-1,2-oxazol-3-oneAddition of a non-polar chlorine atom.Longer The addition of a hydrophobic chlorine atom increases the overall non-polarity of the molecule, leading to a stronger interaction with the C18 stationary phase and a longer retention time.
Analogue B 5-pyridin-2-yl-1,2-oxazol-3-carboxylic acid Replacement of the "=O" with a carboxylic acid.Shorter The carboxylic acid group is highly polar and will be ionized (negatively charged) at most pH levels above 3. This significantly increases the molecule's polarity, reducing its affinity for the stationary phase and causing it to elute much earlier.[8]
Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) D System Setup & Equilibration A->D B Prepare Standard Solution (0.1 mg/mL) C Filter Solutions (0.45 µm) B->C E System Suitability (5 Injections) C->E D->E Check G Verify SST Criteria E->G Pass/Fail F Sample Analysis H Integrate Peaks & Quantify F->H G->F If Pass I Generate Report H->I

Caption: HPLC analysis workflow from preparation to reporting.

Caption: Predicted retention shifts based on structural modifications.

Conclusion

The HPLC retention time of this compound is not a fixed value but a dynamic parameter influenced by precise experimental conditions. By understanding the fundamental principles of reversed-phase chromatography and the physicochemical properties of the analyte, a robust, reliable, and transferable analytical method can be developed. This guide provides the strategic framework and a validated starting point for this process. The ultimate goal is a method where retention time is predictable, reproducible, and serves as a reliable indicator of compound identity and purity, in line with the rigorous standards of the pharmaceutical industry.[17][21]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Exploring the Role of pH in HPLC Separation. Moravek. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • How to use analytical columns. GL Sciences. [Link]

  • System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Can anyone explain the different principles of HPLC? ResearchGate. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group. [Link]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation (ICH). [Link]

  • Calculated system suitability parameters for the HPLC method (ICH guidelines). ResearchGate. [Link]

  • 5-(Pyridin-2-yl)-1,2-oxazole-3-carboxylic acid. PubChem. [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Springer Link. [Link]

  • 5-Pyridin-3-yloxolan-2-one. PubChem. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Method Development HPLC. Interchim. [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-pyridin-2-yl-1,2-oxazol-3-one
Reactant of Route 2
5-pyridin-2-yl-1,2-oxazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.